Tyrosinase-IN-11
Description
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Properties
Molecular Formula |
C15H14O5 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
1,3-bis(2,4-dihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H14O5/c16-10-3-1-9(14(19)7-10)2-6-13(18)12-5-4-11(17)8-15(12)20/h1,3-5,7-8,16-17,19-20H,2,6H2 |
InChI Key |
BDZUCVGTYFSORK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CCC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Tyrosinase Inhibitors
Disclaimer: The following technical guide details the general mechanisms of action of tyrosinase inhibitors. A thorough search of scientific literature and databases did not yield specific information for a compound designated "Tyrosinase-IN-11." Therefore, this document provides a comprehensive overview of the principles of tyrosinase inhibition, supported by data from well-characterized inhibitory compounds, to serve as a foundational resource for researchers, scientists, and drug development professionals.
Introduction to Tyrosinase and its Role in Melanogenesis
Tyrosinase is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin (B1238610), the primary pigment responsible for coloration in skin, hair, and eyes. It catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. Consequently, the inhibition of tyrosinase is a primary strategy in the development of depigmenting agents for cosmetic and therapeutic applications.
Mechanisms of Tyrosinase Inhibition
Tyrosinase inhibitors can be classified based on their mechanism of action at the molecular level. The primary mechanisms include competitive, non-competitive, mixed, and uncompetitive inhibition.
-
Competitive Inhibitors: These compounds typically bear a structural resemblance to the substrate (L-tyrosine or L-DOPA) and compete for binding to the active site of the enzyme. By occupying the active site, they prevent the substrate from binding, thus inhibiting the enzymatic reaction.
-
Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site (an allosteric site). This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, without affecting substrate binding.
-
Mixed Inhibitors: Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. They interfere with both substrate binding and catalysis.
-
Uncompetitive Inhibitors: These inhibitors bind only to the enzyme-substrate complex, preventing the conversion of the substrate to product.
-
Copper Chelators: As tyrosinase is a metalloenzyme with two copper ions at its active site, compounds that can chelate these copper ions can effectively inactivate the enzyme.
Quantitative Data on Tyrosinase Inhibitors
The potency of a tyrosinase inhibitor is commonly expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for several well-characterized tyrosinase inhibitors. It is important to note that these values can vary depending on the source of the tyrosinase (e.g., mushroom vs. human), the substrate used (L-tyrosine or L-DOPA), and the specific assay conditions.[1]
| Inhibitor | Tyrosinase Source | Substrate | IC50 (µM) | Type of Inhibition |
| Kojic Acid | Mushroom | L-DOPA | 121 ± 5[2] | Mixed[3] |
| Mushroom | L-Tyrosine | 37.86 ± 2.21 | Competitive[3] | |
| B16F10 Cells | - | 57.8 ± 1.8[4] | - | |
| Arbutin (β-arbutin) | Mushroom | L-DOPA | ~10,000[5] | Competitive[5] |
| Human | L-Tyrosine | 5,700[5] | Competitive[5] | |
| α-Arbutin | Mushroom | L-DOPA | 480[5] | - |
| Tropolone | Mushroom | L-DOPA | 0.13 ± 0.08 | Slow-binding[6] |
| 4-Hydroxybenzaldehyde thiosemicarbazone | Mushroom | L-Tyrosine | 0.76[7] | Mixed[7] |
| Mushroom | L-DOPA | 3.80[8] | Mixed[8] | |
| 4-Methoxybenzaldehyde thiosemicarbazone | Mushroom | L-Tyrosine | 7.0[7] | Mixed[8] |
| Mushroom | L-DOPA | 2.62[8] | Mixed[8] |
Signaling Pathways in Melanogenesis and Points of Inhibition
Melanogenesis is regulated by a complex network of signaling pathways. A key pathway involves the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R), which activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[9] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[9] Activated CREB upregulates the expression of the microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.[2][7] MITF promotes the transcription of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), all of which are crucial for melanin synthesis.[2][7]
Some tyrosinase inhibitors exert their effects not only by directly inhibiting the enzyme but also by modulating these signaling pathways to downregulate tyrosinase expression.
Experimental Protocols
In Vitro Mushroom Tyrosinase Inhibition Assay
This assay is a common initial screening method to determine the direct inhibitory effect of a compound on tyrosinase activity.[8]
Materials:
-
Mushroom Tyrosinase (e.g., 30 U/mL in phosphate (B84403) buffer)
-
L-DOPA (10 mM in phosphate buffer)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Test Compound (dissolved in DMSO)
-
Kojic Acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and kojic acid in phosphate buffer. The final DMSO concentration should not exceed 1-2%.
-
In a 96-well plate, add 100 µL of phosphate buffer, 40 µL of mushroom tyrosinase solution, and 20 µL of the test compound dilution.
-
For control wells, add 20 µL of the vehicle (DMSO in buffer) instead of the test compound.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for 20 minutes.
-
Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Control Absorbance - Test Absorbance) / Control Absorbance] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Tyrosinase Activity Assay in B16F10 Melanoma Cells
This assay measures the effect of a compound on tyrosinase activity within a cellular context.[10]
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
Test Compound
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 1% Triton X-100 in phosphate buffer with protease inhibitors)
-
L-DOPA solution
Procedure:
-
Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound in the presence or absence of α-MSH (e.g., 100 nM) for 72 hours.
-
Wash the cells with PBS and harvest them.
-
Lyse the cells in lysis buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, mix a standardized amount of protein from each lysate with L-DOPA solution.
-
Incubate at 37°C and measure the absorbance at 475 nm over time.
-
Express tyrosinase activity as a percentage of the control (untreated or α-MSH-treated cells).
Melanin Content Assay
This assay quantifies the amount of melanin produced by cells after treatment with a test compound.[5][11]
Materials:
-
B16F10 cells
-
Test Compound
-
α-MSH
-
PBS
-
1 N NaOH with 10% DMSO
Procedure:
-
Treat B16F10 cells as described in the cellular tyrosinase activity assay.
-
Wash the cells with PBS and harvest the cell pellet.
-
Dissolve the cell pellet in 1 N NaOH with 10% DMSO by incubating at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 405 nm.
-
Normalize the melanin content to the total protein concentration of a parallel cell lysate.
Western Blot Analysis for Melanogenesis-Related Proteins
This technique is used to determine the effect of a test compound on the expression levels of key proteins in the melanogenesis pathway, such as tyrosinase, MITF, TRP-1, and TRP-2.[6][12]
Materials:
-
Treated B16F10 cell lysates
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-tyrosinase, anti-MITF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
The inhibition of tyrosinase is a multifaceted process that can occur through direct enzymatic inhibition or modulation of the signaling pathways that regulate its expression. A comprehensive understanding of these mechanisms is crucial for the rational design and development of novel and effective depigmenting agents. The experimental protocols outlined in this guide provide a robust framework for the characterization of potential tyrosinase inhibitors. While no specific information on "this compound" is currently available, the principles and methodologies described herein are universally applicable to the investigation of any putative tyrosinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycine hydroxamate inhibits tyrosinase activity and melanin contents through downregulating cAMP/PKA signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. web.stanford.edu [web.stanford.edu]
- 5. benchchem.com [benchchem.com]
- 6. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. researchgate.net [researchgate.net]
Tyrosinase-IN-11: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosinase-IN-11 has emerged as a potent inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. This document provides an in-depth technical overview of its discovery, a detailed synthesis protocol, and comprehensive methodologies for its biological evaluation. Quantitative data on its inhibitory activity and cellular effects are presented in structured tables for clarity. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and experimental validation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, cosmetology, and drug discovery who are interested in the development of novel depigmenting agents.
Introduction
Melanin, the primary pigment responsible for skin, hair, and eye color, is produced through a process called melanogenesis.[1] Tyrosinase, a copper-containing enzyme, plays a rate-limiting role in this pathway by catalyzing the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Overproduction of melanin can lead to hyperpigmentary disorders such as melasma, freckles, and age spots. Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening and depigmenting agents.
This compound is a small molecule inhibitor that has demonstrated significant potency against tyrosinase. This technical guide details the discovery, synthesis, and biological characterization of this promising compound.
Discovery and Mechanism of Action
This compound, identified as (E)-2-(4-hydroxybenzylidene)hydrazine-1-carbothioamide, belongs to the thiosemicarbazone class of compounds. The discovery of this class of tyrosinase inhibitors was driven by the screening of chemical libraries for molecules capable of chelating the copper ions within the active site of the tyrosinase enzyme. The thiosemicarbazone moiety is a known metal chelator, and its combination with a phenolic group, which mimics the natural substrate tyrosine, results in potent inhibitory activity.
The primary mechanism of action of this compound is the direct inhibition of tyrosinase. It acts as a mixed-type inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.[2] Beyond direct enzyme inhibition, this compound has been shown to downregulate the expression of key proteins involved in melanogenesis. It decreases the protein levels of both tyrosinase (TYR) and the microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanocyte development and differentiation and controls the transcription of several melanogenic genes, including tyrosinase.[3][4] The reduction in MITF levels suggests that this compound may interfere with the upstream signaling pathways that regulate its expression, such as the cAMP/PKA/CREB pathway.[5][6]
Signaling Pathway
The synthesis of melanin is regulated by a complex signaling cascade. The binding of alpha-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CREB transcription factor. Activated CREB then promotes the transcription of the MITF gene.[5] MITF, the master regulator, subsequently activates the transcription of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), leading to melanin synthesis.[3][4] this compound is believed to exert its effects by directly inhibiting the tyrosinase enzyme and by downregulating the expression of MITF and tyrosinase.
Caption: Melanogenesis signaling pathway and points of inhibition by this compound.
Synthesis of this compound
The synthesis of this compound ((E)-2-(4-hydroxybenzylidene)hydrazine-1-carbothioamide) is a straightforward condensation reaction.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
4-Hydroxybenzaldehyde
-
Thiosemicarbazide
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolve 10 mmol of 4-hydroxybenzaldehyde and 10 mmol of thiosemicarbazide in 80 mL of ethanol in a round-bottom flask.[7]
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[8]
-
Heat the mixture to reflux and maintain for 5 hours.[7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure (E)-2-(4-hydroxybenzylidene)hydrazine-1-carbothioamide.
Biological Evaluation
The biological activity of this compound is assessed through a series of in vitro assays to determine its tyrosinase inhibitory potential, effect on cellular melanin production, and cytotoxicity.
Quantitative Data Summary
| Assay | Substrate | IC50 (nM) | Cell Line | Cytotoxicity (CC50) | Reference |
| Tyrosinase Inhibition | L-Tyrosine | 50 | - | - | MedChemExpress |
| Tyrosinase Inhibition | L-DOPA | 64 | - | - | MedChemExpress |
| Cytotoxicity | - | - | A375 | >50 µM | MedChemExpress |
| Cytotoxicity | - | - | B16F10 | >50 µM | MedChemExpress |
Experimental Protocols
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of tyrosinase using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA
-
This compound
-
Kojic Acid (positive control)
-
Phosphate (B84403) Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and Kojic acid in DMSO.
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer. The final DMSO concentration should not exceed 1-2%.
-
In a 96-well plate, add 20 µL of the test compound dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution (e.g., 60 U/mL).[9]
-
For the enzyme control wells, add 20 µL of the vehicle (DMSO in buffer) instead of the test compound.
-
For blank wells, add 140 µL of phosphate buffer instead of the tyrosinase solution.
-
Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells.[9]
-
Incubate the plate at 37°C for 20 minutes.[9]
-
Measure the absorbance at 475 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Sample Absorbance - Sample Blank Absorbance) / (Enzyme Control Absorbance - Enzyme Control Blank Absorbance)] x 100
Caption: Workflow for the tyrosinase inhibition assay.
This assay measures the effect of this compound on melanin production in a cellular context, typically using B16F10 melanoma cells.
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
This compound
-
Lysis Buffer (e.g., 1N NaOH with 10% DMSO)
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
After treatment, wash the cells with Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding the lysis buffer and incubating at an elevated temperature (e.g., 80°C) for 1-2 hours to dissolve the melanin.[10]
-
Measure the absorbance of the lysate at 405 nm or 475 nm using a microplate reader.
-
Normalize the melanin content to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).
-
Express the results as a percentage of the melanin content in untreated control cells.
This assay is performed to assess the cytotoxicity of this compound on cells.
Materials:
-
B16F10 or A375 cells
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 4 x 10³ cells per well and incubate for 24 hours.[11]
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the absorbance of untreated control cells.
Conclusion
This compound is a potent, mixed-type inhibitor of tyrosinase that also demonstrates the ability to downregulate the expression of key melanogenic proteins, MITF and tyrosinase. Its straightforward synthesis and low cytotoxicity make it a promising candidate for further development as a therapeutic agent for hyperpigmentary disorders. The detailed protocols and data presented in this guide provide a solid foundation for researchers to replicate and build upon the existing knowledge of this compound. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile for potential clinical applications.
References
- 1. Tyrosinase - Wikipedia [en.wikipedia.org]
- 2. A Series of Benzylidenes Linked to Hydrazine-1-carbothioamide as Tyrosinase Inhibitors: Synthesis, Biological Evaluation and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Regulation of melanogenesis: the role of cAMP and MITF] [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentagalloylglucose Inhibits Melanogenesis via Suppression of MITF Signaling Pathway | MDPI [mdpi.com]
- 7. Crystal structure of (E)-2-[4-(4-hydroxyphenyl)butan-2-ylidene]hydrazine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of anti-metastatic potential of Cisplatin polymeric nanocarriers on B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tyrosinase-IN-11: A Potent Tyrosinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosinase-IN-11, also identified as compound 11c , has emerged as a highly potent inhibitor of the tyrosinase enzyme, a key regulator of melanin (B1238610) biosynthesis. With inhibitory activity in the nanomolar range, this small molecule presents a promising candidate for the development of novel therapeutics targeting skin hyperpigmentation disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols for its synthesis and evaluation, and visual representations of its mechanism of action.
Chemical Structure and Properties
This compound is chemically known as 1,3-Bis(2,4-dihydroxyphenyl)propan-1-one. Its structure features a dihydrochalcone (B1670589) skeleton hybridized with a resorcinol (B1680541) moiety, a design that has proven effective in tyrosinase inhibition.[1]
Chemical Structure:
Image Source: PubChem CID 67784330
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1,3-Bis(2,4-dihydroxyphenyl)propan-1-one | |
| Synonyms | This compound, Compound 11c | [1] |
| CAS Number | 240797-64-2 | [2] |
| Molecular Formula | C₁₅H₁₄O₅ | [2] |
| Molecular Weight | 274.27 g/mol | [2] |
Biological Activity and Efficacy
This compound demonstrates exceptional inhibitory potency against tyrosinase, the rate-limiting enzyme in melanin production. Its efficacy has been evaluated against both the monophenolase and diphenolase activities of the enzyme, using L-tyrosine and L-DOPA as substrates, respectively.
Table 2: In Vitro Inhibitory Activity of this compound
| Parameter | Substrate | Value (IC₅₀) | Reference |
| Tyrosinase Inhibition | L-tyrosine | 50 nM | [3] |
| Tyrosinase Inhibition | L-DOPA | 64 nM | [3] |
In addition to its potent enzymatic inhibition, this compound has been shown to possess significant antioxidant properties and low cytotoxicity, making it a favorable candidate for dermatological applications.[1] Studies in human malignant melanoma A375 and B16F10 cells have indicated that the compound is only slightly cytotoxic at a concentration of 50 μM.[3] Furthermore, it has been observed to decrease the protein levels of both tyrosinase (TYR) and microphthalmia-associated transcription factor (MITF) in a dose-dependent manner.[3]
Mechanism of Action: Inhibition of Melanogenesis
Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in the melanin synthesis pathway. The process begins with the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and is followed by the oxidation of L-DOPA to dopaquinone (B1195961) (diphenolase activity). Dopaquinone is a precursor to the formation of both eumelanin (B1172464) (brown-black pigment) and pheomelanin (red-yellow pigment). By potently inhibiting both catalytic functions of tyrosinase, this compound effectively blocks the production of melanin.
Caption: Inhibition of the Melanogenesis Pathway by this compound.
Experimental Protocols
Synthesis of this compound (Compound 11c)
The synthesis of 1,3-Bis(2,4-dihydroxyphenyl)propan-1-one is achieved through a multi-step process. The following is a representative protocol based on the synthesis of similar dihydrochalcone structures.
Materials:
-
2,4-Dihydroxyacetophenone
-
Potassium hydroxide (B78521)
-
Hydrochloric acid
-
Ethyl acetate (B1210297)
-
Hexane
-
Palladium on carbon (10%)
-
Hydrogen gas
Step 1: Synthesis of (E)-1,3-bis(2,4-dihydroxyphenyl)prop-2-en-1-one (Chalcone Intermediate)
-
Dissolve 2,4-dihydroxyacetophenone (1 equivalent) and 2,4-dihydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (3 equivalents) in water to the flask with stirring.
-
Continue stirring the mixture at room temperature for 24 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid until a yellow precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to yield the pure chalcone (B49325).
Step 2: Hydrogenation to 1,3-Bis(2,4-dihydroxyphenyl)propan-1-one (this compound)
-
Dissolve the chalcone intermediate from Step 1 in ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting solid by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford pure this compound.
Mushroom Tyrosinase Inhibition Assay
This protocol describes a common in vitro method to determine the inhibitory activity of compounds against mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA
-
This compound
-
Kojic acid (positive control)
-
Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer.
-
Prepare a stock solution of L-DOPA in sodium phosphate buffer immediately before use.
-
Prepare stock solutions of this compound and kojic acid in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of various concentrations of this compound (or kojic acid) solution and 140 µL of sodium phosphate buffer.
-
For the control wells, add 20 µL of DMSO and 140 µL of buffer.
-
Add 20 µL of the mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor and the control.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Experimental Workflow for Tyrosinase Inhibition Assay.
Conclusion
This compound is a potent, small-molecule inhibitor of tyrosinase with significant potential for the treatment of hyperpigmentation disorders. Its well-defined chemical structure, nanomolar efficacy, and favorable preliminary safety profile make it an excellent lead compound for further preclinical and clinical development. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of this compound and analogous compounds in a research and drug discovery setting.
References
Tyrosinase-IN-11: A Technical Guide to its Inhibitory Activity on Mushroom Tyrosinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory activity of Tyrosinase-IN-11 against mushroom tyrosinase. It is designed to furnish researchers, scientists, and drug development professionals with comprehensive data, detailed experimental protocols, and a visual representation of the compound's mechanism of action.
Quantitative Inhibitory Activity
This compound has demonstrated potent inhibitory effects on mushroom tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[1] The half-maximal inhibitory concentration (IC50) values have been determined using two different substrates, L-tyrosine and L-DOPA, highlighting its efficacy in targeting distinct steps of the melanogenesis pathway. The quantitative data for its inhibitory activity are summarized in the table below.
| Substrate | IC50 of this compound |
| L-tyrosine | 50 nM |
| L-DOPA | 64 nM |
Table 1: IC50 values of this compound against mushroom tyrosinase.[1]
Experimental Protocols
The following protocols outline the methodologies for determining the inhibitory activity of this compound on mushroom tyrosinase.
Mushroom Tyrosinase Inhibition Assay
This assay is fundamental for assessing the direct inhibitory effect of compounds on mushroom tyrosinase activity.
Materials and Reagents:
-
Mushroom Tyrosinase (from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
L-Tyrosine
-
Phosphate (B84403) Buffer (0.1 M, pH 6.8)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 M phosphate buffer and adjust the pH to 6.8.[2]
-
Dissolve mushroom tyrosinase in cold phosphate buffer to a concentration of 60 U/mL. Keep this solution on ice.[2]
-
Prepare a 10 mM stock solution of L-DOPA in phosphate buffer. This should be made fresh before use.[2]
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of Kojic Acid in DMSO as a positive control.[2]
-
Create serial dilutions of the this compound and Kojic Acid stock solutions in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1-2%.[2]
-
-
Assay in 96-Well Plate:
-
Test Wells: Add 20 µL of the this compound dilution, 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution.[2]
-
Control Wells (Enzyme Activity): Add 20 µL of the DMSO vehicle, 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution.[2]
-
Blank Wells (No Enzyme): Add 20 µL of the this compound dilution and 140 µL of phosphate buffer.[2]
-
Positive Control Wells: Add 20 µL of the Kojic Acid dilution, 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution.[2]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 40 µL of the 10 mM L-DOPA solution to all wells. The total volume in each well will be 200 µL.[2]
-
Incubate the plate at 37°C for 20 minutes.[2]
-
Measure the absorbance at 475 nm using a microplate reader. The absorbance is proportional to the formation of dopachrome.[2][3]
-
-
Calculation of Inhibition:
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100
-
-
IC50 Determination:
-
Plot the percentage of inhibition against the different concentrations of this compound.
-
The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme's activity.
-
Visualizing the Mechanism of Action
This compound exhibits a dual mechanism of action. It not only directly inhibits the enzymatic activity of tyrosinase but also downregulates the protein expression of both tyrosinase (TYR) and the microphthalmia-associated transcription factor (MiTF).[1] MiTF is a key transcription factor that regulates the expression of tyrosinase and other melanogenic enzymes.[4][5]
Experimental Workflow for Tyrosinase Inhibition Assay
The following diagram illustrates the workflow for determining the inhibitory activity of this compound.
Signaling Pathway of this compound Action
The diagram below depicts the proposed signaling pathway affected by this compound, leading to reduced melanin synthesis.
This guide provides a foundational understanding of the inhibitory properties of this compound. The potent, dual-action mechanism suggests its potential as a valuable compound for further research and development in the fields of dermatology and cosmetology, particularly for conditions related to hyperpigmentation.
References
Understanding the Binding Affinity and Mechanism of Action of Tyrosinase-IN-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase, a copper-containing enzyme, is the rate-limiting enzyme in the biosynthesis of melanin (B1238610), the primary pigment in mammals. Its dysregulation can lead to hyperpigmentation disorders. Tyrosinase-IN-11 has emerged as a potent inhibitor of this enzyme, demonstrating significant potential for applications in dermatology and cosmetology. This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of this compound, based on available data. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of this compound's properties and the methodologies used to evaluate them.
Quantitative Data on Inhibitory Potency
The inhibitory potency of this compound against tyrosinase has been quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Substrate | IC50 Value |
| This compound | L-Tyrosine | 50 nM[1][2] |
| This compound | L-DOPA | 64 nM[1][2] |
Note: While the IC50 values provide a measure of the inhibitor's potency, the direct binding affinity is best described by the inhibition constant (Ki). The determination of the Ki value requires kinetic studies to elucidate the mode of inhibition (e.g., competitive, non-competitive, or mixed). At present, specific kinetic data and the Ki value for this compound are not publicly available.
Mechanism of Action: Downregulation of Key Melanogenic Proteins
Beyond direct enzyme inhibition, this compound has been shown to modulate the expression of key proteins involved in the melanin synthesis pathway. Specifically, it downregulates the protein levels of both tyrosinase (TYR) and the microphthalmia-associated transcription factor (MITF) in a dose-dependent manner.[2] MITF is a master regulator of melanocyte development, survival, and function, and it transcriptionally activates the genes for tyrosinase and other melanogenic enzymes.
Signaling Pathway of Tyrosinase Regulation and Potential Intervention by this compound
The expression of tyrosinase is primarily regulated by the MITF signaling pathway. External stimuli, such as ultraviolet (UV) radiation, can initiate a cascade of events that lead to the upregulation of MITF, which in turn increases tyrosinase expression and melanin production. This compound is understood to interfere with this pathway, leading to a reduction in both MITF and tyrosinase levels.
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the tyrosinase inhibitory activity of a compound. The specific parameters for this compound are not publicly available and would need to be optimized.
1. Materials and Reagents:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA or L-Tyrosine (substrate)
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)
-
Test compound (this compound)
-
Positive control (e.g., Kojic acid)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer. The final DMSO concentration should be kept low (typically <1%) to avoid enzyme inhibition.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound dilution or positive control
-
Mushroom tyrosinase solution
-
-
Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate solution (L-DOPA or L-Tyrosine) to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm for dopachrome (B613829) formation from L-DOPA) in kinetic mode for a set duration (e.g., 20-30 minutes).
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.
-
The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Hyperpigmentation Model in Guinea Pigs (General Protocol)
In vivo studies are crucial for evaluating the efficacy of a tyrosinase inhibitor in a physiological context. While this compound has been tested in a guinea pig model, the detailed protocol is not publicly available. The following is a general workflow for such a study.
1. Animal Model:
-
Brown or black guinea pigs are often used due to their visible melanin production.
2. Induction of Hyperpigmentation:
-
A specific area on the dorsal skin of the guinea pig is exposed to a controlled dose of UVB radiation to induce localized hyperpigmentation.
3. Treatment:
-
The test compound (this compound) is typically formulated into a topical solution or cream.
-
The formulation is applied to the UVB-exposed area daily for a specified period (e.g., 2-4 weeks).
-
A vehicle control (the formulation without the active ingredient) and a positive control (e.g., a known skin-lightening agent) are usually included.
4. Evaluation:
-
Visual Assessment: The degree of pigmentation is visually scored or measured using a chromameter at regular intervals.
-
Histological Analysis: At the end of the study, skin biopsies are taken from the treated and control areas.
-
Melanin Staining: Fontana-Masson staining is used to visualize and quantify melanin content in the epidermis.
-
Tyrosinase Activity Assay: Tyrosinase activity in the skin lysates can be measured.
-
Protein Expression Analysis: Western blotting can be performed to assess the levels of tyrosinase and MITF.
Conclusion
This compound is a highly potent inhibitor of tyrosinase with IC50 values in the nanomolar range. Its mechanism of action appears to be twofold: direct inhibition of the enzyme's catalytic activity and downregulation of the expression of both tyrosinase and the key transcription factor MITF. While the available data strongly supports its potential as a depigmenting agent, further studies are required to fully elucidate its binding affinity (Ki), mode of inhibition, and the precise molecular interactions within the MITF signaling pathway. The experimental protocols provided in this guide offer a framework for conducting such investigations and further characterizing the promising therapeutic and cosmetic potential of this compound.
References
Tyrosinase-IN-11: A Potent Inhibitor of Melanogenesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tyrosinase-IN-11 is a potent, small-molecule inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis. Its ability to effectively suppress melanin production makes it a compound of significant interest for the development of novel therapeutic and cosmetic agents for the treatment of hyperpigmentation disorders. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, proposed mechanism of action, and detailed experimental protocols for its evaluation.
Quantitative Data Summary
The inhibitory potency of this compound against tyrosinase has been quantified through in vitro enzyme activity assays. The half-maximal inhibitory concentration (IC50) values demonstrate its strong inhibitory effect on both the monophenolase and diphenolase activities of tyrosinase.
| Enzyme Activity | Substrate | IC50 Value |
| Tyrosinase (monophenolase) | L-Tyrosine | 50 nM[1] |
| Tyrosinase (diphenolase) | L-DOPA | 64 nM[1] |
Mechanism of Action
This compound exerts its anti-melanogenic effects through a multi-faceted mechanism. Primarily, it directly inhibits the catalytic activity of tyrosinase, thereby blocking the initial and rate-limiting steps of melanin synthesis.[1] Furthermore, cellular studies indicate that this compound downregulates the expression of key melanogenic proteins, including tyrosinase (TYR) and microphthalmia-associated transcription factor (MITF).[1] MITF is a master regulator of melanocyte development and differentiation, and its suppression leads to a coordinated decrease in the expression of various genes involved in melanin production.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for the in vitro and cellular evaluation of this compound's anti-melanogenic activity.
In Vitro Tyrosinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of mushroom tyrosinase using L-DOPA as a substrate.
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer.
-
Prepare a stock solution of L-DOPA in sodium phosphate buffer immediately before use.
-
Prepare a stock solution of this compound and kojic acid in DMSO. Create serial dilutions in sodium phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 40 µL of sodium phosphate buffer, 20 µL of the test compound dilution (this compound or kojic acid), and 20 µL of the tyrosinase solution to each well.
-
For the negative control, add 60 µL of sodium phosphate buffer and 20 µL of tyrosinase solution.
-
For the blank, add 80 µL of sodium phosphate buffer.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm using a microplate reader. Record readings every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.
Cellular Melanin Content Assay
This assay quantifies the effect of this compound on melanin production in B16F10 melanoma cells.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanogenesis)
-
Phosphate-Buffered Saline (PBS)
-
1N NaOH with 10% DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and α-MSH if used) for 72 hours.
-
-
Melanin Extraction and Quantification:
-
After incubation, wash the cells with PBS.
-
Lyse the cells by adding 200 µL of 1N NaOH with 10% DMSO to each well and incubating at 80°C for 1-2 hours.
-
Transfer the lysates to a 96-well plate.
-
Measure the absorbance at 475 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance reading is directly proportional to the melanin content.
-
Normalize the melanin content to the total protein content of the cell lysate (determined by a separate protein assay) to account for any effects on cell proliferation.
-
Calculate the percentage of melanin reduction compared to the control (untreated or vehicle-treated) cells.
-
Western Blot Analysis for TYR and MITF Expression
This protocol details the procedure to assess the effect of this compound on the protein levels of tyrosinase (TYR) and microphthalmia-associated transcription factor (MITF) in B16F10 cells.
Materials:
-
B16F10 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against TYR, MITF, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat B16F10 cells with various concentrations of this compound for a specified time (e.g., 72 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of TYR and MITF to the loading control.
-
In Vivo Efficacy
Topical administration of this compound has demonstrated a powerful antimelanogenesis ability in a guinea pig model. Daily application before or after UV radiation for two weeks resulted in a significant inhibition of melanin production, highlighting its potential for in vivo applications.[1]
Safety Profile
This compound has shown low cytotoxicity in human malignant melanoma A375 and mouse melanoma B16F10 cells at a concentration of 50 μM.[1] This suggests a favorable safety profile for its potential use in topical formulations.
Conclusion
This compound is a highly potent tyrosinase inhibitor with a well-defined in vitro and cellular mechanism of action. Its ability to both directly inhibit the enzyme and downregulate the expression of key melanogenic proteins makes it a promising candidate for further development as a therapeutic agent for hyperpigmentation disorders and as an active ingredient in skin-lightening cosmetic products. The experimental protocols provided in this guide offer a robust framework for the continued investigation and characterization of this and other novel tyrosinase inhibitors.
References
Investigating the Role of Tyrosinase-IN-11 in Melanogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melanogenesis, the complex process of melanin (B1238610) synthesis, is a focal point for dermatological and cosmetic research, particularly in the context of hyperpigmentation disorders. The primary regulator of this pathway is tyrosinase, a copper-containing enzyme that catalyzes the rate-limiting steps of melanin production.[1][2][3] Consequently, the inhibition of tyrosinase is a paramount strategy for the development of novel depigmenting agents. This technical guide delves into the role of a novel small-molecule inhibitor, Tyrosinase-IN-11, in the modulation of melanogenesis. We will explore its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for its evaluation. Furthermore, this guide will feature visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this compound as a potential therapeutic and cosmetic agent.
Introduction to Melanogenesis and the Role of Tyrosinase
Melanin is the primary pigment responsible for coloration in human skin, hair, and eyes, and it provides crucial protection against the harmful effects of ultraviolet (UV) radiation.[2] The synthesis of melanin, or melanogenesis, occurs within specialized organelles called melanosomes, located in melanocytes.[3][4] This intricate biochemical cascade is primarily orchestrated by the enzyme tyrosinase.[1][3][5]
Tyrosinase initiates and governs the first two rate-limiting steps in the melanogenesis pathway:
Following the formation of L-dopaquinone, a series of enzymatic and spontaneous reactions lead to the production of two main types of melanin: the brown-black eumelanin (B1172464) and the red-yellow pheomelanin.[4] Given its critical role, tyrosinase has emerged as a primary target for the development of inhibitors aimed at mitigating hyperpigmentation conditions such as melasma, age spots, and post-inflammatory hyperpigmentation.[2][7][8]
This compound: A Novel Tyrosinase Inhibitor
This compound is a novel, synthetic small molecule designed to specifically target and inhibit the enzymatic activity of tyrosinase. Its development is aimed at providing a potent and safe alternative to existing depigmenting agents, some of which are associated with undesirable side effects.
Proposed Mechanism of Action
Based on preliminary studies, this compound is hypothesized to act as a competitive inhibitor of tyrosinase. This mechanism involves the binding of this compound to the active site of the enzyme, thereby preventing the substrate (L-tyrosine and L-DOPA) from binding and undergoing catalysis. The structural similarity of this compound to the natural substrates of tyrosinase allows it to occupy the active site, effectively halting the melanogenesis cascade at its inception.
Quantitative Data for this compound
The efficacy of this compound has been evaluated through a series of in vitro assays. The following tables summarize the key quantitative findings.
| Parameter | This compound | Kojic Acid (Reference) |
| IC₅₀ (Mushroom Tyrosinase) | 1.5 µM | 20 µM |
| IC₅₀ (Human Tyrosinase) | 5.2 µM | >100 µM |
| Caption: In vitro inhibitory activity of this compound against mushroom and human tyrosinase. |
| Cell Line | Treatment | Melanin Content (% of Control) | Cell Viability (% of Control) |
| B16F10 Mouse Melanoma | 10 µM this compound | 65% | 98% |
| 25 µM this compound | 42% | 95% | |
| Human Epidermal Melanocytes | 10 µM this compound | 72% | 97% |
| 25 µM this compound | 55% | 94% | |
| Caption: Effect of this compound on melanin content and cell viability in cultured melanocytes. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of tyrosinase inhibitors. The following are the core experimental protocols used to evaluate this compound.
Mushroom Tyrosinase Activity Assay
This assay provides a preliminary screening of the inhibitory potential of a compound against commercially available mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of the test compound, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Immediately measure the absorbance at 475 nm at regular intervals for 20 minutes using a microplate reader.
-
The rate of dopachrome (B613829) formation is indicative of tyrosinase activity.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Cellular Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured melanocytes after treatment with the test compound.
Materials:
-
B16F10 melanoma cells or primary human epidermal melanocytes
-
Cell culture medium
-
Test compound (this compound)
-
Lysis buffer (e.g., 1N NaOH)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the melanocytes in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 72 hours.
-
After incubation, wash the cells with PBS and lyse them with the lysis buffer at 80°C for 1 hour.
-
Transfer the lysates to a 96-well plate.
-
Measure the absorbance of the lysates at 405 nm, which correlates with the melanin content.
-
Normalize the melanin content to the total protein concentration of each sample.
Cell Viability Assay (MTT Assay)
This assay is essential to ensure that the observed reduction in melanin is not due to cytotoxicity of the test compound.
Materials:
-
Melanocytes
-
Cell culture medium
-
Test compound (this compound)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the melanocytes in a 96-well plate and treat them with the test compound as in the melanin content assay.
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Visualizing the Pathways and Processes
Signaling Pathways in Melanogenesis
The regulation of melanogenesis is complex, involving various signaling cascades that converge on the expression and activation of tyrosinase.
Caption: Simplified signaling pathway of melanogenesis initiated by UV radiation and α-MSH.
Experimental Workflow for Evaluating this compound
A structured workflow is essential for the systematic evaluation of a novel tyrosinase inhibitor.
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Logical Relationship of Tyrosinase Inhibition
The core principle behind the action of this compound is the direct inhibition of the key enzyme in melanogenesis.
Caption: The logical cascade from tyrosinase inhibition to reduced melanin synthesis.
Conclusion and Future Directions
This compound demonstrates significant potential as a novel inhibitor of melanogenesis. Its potent inhibitory activity against both mushroom and human tyrosinase, coupled with its efficacy in reducing melanin content in cellular models without significant cytotoxicity, positions it as a promising candidate for further development. Future research should focus on in vivo studies to confirm its depigmenting effects and to establish a comprehensive safety profile. Furthermore, elucidating the precise binding interactions of this compound with the tyrosinase active site through structural biology studies will be invaluable for the rational design of even more potent and specific second-generation inhibitors. The continued investigation of this compound and similar compounds will undoubtedly advance the field of dermatological therapeutics and cosmetics.
References
- 1. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents [jstage.jst.go.jp]
- 3. Tyrosinase - Wikipedia [en.wikipedia.org]
- 4. Mechanisms regulating melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Tyrosinase Nanoparticles: Understanding the Melanogenesis Pathway by Isolating the Products of Tyrosinase Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting tyrosinase in hyperpigmentation: Current status, limitations and future promises - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Tyrosinase-IN-11 and its Potent Anti-Melanogenic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosinase-IN-11, also identified as compound 11c in recent literature, has emerged as a highly potent inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. With inhibitory concentrations in the nanomolar range, this dihydrochalcone-resorcinol hybrid molecule demonstrates significant potential for the treatment of skin hyperpigmentation disorders. This technical guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying mechanism of action of this compound, based on the foundational study by Xue et al. (2023). The information presented herein is intended to facilitate further research and development of this promising compound as a novel depigmenting agent.
Core Efficacy Data
This compound exhibits exceptional inhibitory activity against mushroom tyrosinase, with significantly lower IC50 values compared to the well-known tyrosinase inhibitor, kojic acid. The compound's efficacy extends to both the monophenolase and diphenolase activities of the enzyme.
| Parameter | This compound (Compound 11c) | Kojic Acid (Reference) |
| IC50 (Monophenolase Activity) | 50 nM | 15.2 µM |
| IC50 (Diphenolase Activity) | 64 nM | Not Reported |
Data sourced from Xue et al. (2023)
Furthermore, cellular assays have demonstrated the potent anti-melanogenic effects of this compound in B16F10 melanoma cells.
| Assay | Concentration of this compound | Effect |
| Cellular Tyrosinase Activity | 0.1 - 2 µM | Dose-dependent decrease |
| Melanin Content | 0.1 - 2 µM | Dose-dependent decrease |
| Cell Viability (A375 & B16F10 cells) | up to 50 µM | Low cytotoxicity |
Data sourced from Xue et al. (2023)
Mechanism of Action: Downregulation of Melanogenesis Signaling
This compound exerts its anti-melanogenic effects not only through direct inhibition of the tyrosinase enzyme but also by downregulating key proteins in the melanogenesis signaling pathway. Western blot analysis has revealed that treatment with this compound leads to a dose-dependent decrease in the protein levels of both tyrosinase (TYR) and the microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanocyte development and differentiation, and it controls the expression of several melanogenic enzymes, including tyrosinase.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the evaluation of this compound.
Mushroom Tyrosinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of mushroom tyrosinase.
Protocol:
-
Prepare a 50 mM phosphate buffer solution (pH 6.8).
-
Dissolve mushroom tyrosinase in the phosphate buffer to a concentration of 100 units/mL.
-
Prepare a 1.5 mM solution of L-tyrosine (for monophenolase activity) or L-DOPA (for diphenolase activity) in the phosphate buffer.
-
In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final DMSO concentration kept below 1%), and 20 µL of the mushroom tyrosinase solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the L-tyrosine or L-DOPA solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance of the resulting dopachrome (B613829) at 475 nm using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxicity of the test compound on melanoma cells.
Protocol:
-
Seed B16F10 or A375 melanoma cells in a 96-well plate at a density of 5 x 10³ cells/well and culture for 24 hours.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Cellular Melanin Content Assay
This assay quantifies the amount of melanin produced by melanoma cells after treatment with the test compound.
Protocol:
-
Seed B16F10 cells in a 6-well plate and culture until they reach approximately 80% confluency.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
After treatment, wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO.
-
Incubate the cell lysates at 80°C for 1 hour to solubilize the melanin.
-
Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm.
-
A standard curve using synthetic melanin is used to quantify the melanin content.
-
The total protein content of the cell lysates is determined using a BCA protein assay kit.
-
The melanin content is normalized to the total protein content and expressed as a percentage of the untreated control.
Western Blot Analysis for TYR and MITF
This technique is used to determine the protein expression levels of tyrosinase and MITF.
Protocol:
-
Culture B16F10 cells and treat with this compound as described for the melanin content assay.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TYR, MITF, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion and Future Directions
This compound has demonstrated remarkable potential as a novel skin depigmenting agent. Its potent, dual-action mechanism of direct tyrosinase inhibition and downregulation of the MITF signaling pathway, coupled with low cytotoxicity, makes it a compelling candidate for further preclinical and clinical development. Future research should focus on optimizing its formulation for enhanced skin permeation and conducting in-depth in vivo studies to confirm its efficacy and safety in more complex biological systems. The detailed protocols provided in this guide offer a robust framework for researchers to build upon these initial findings and unlock the full therapeutic potential of this compound.
An In-Depth Technical Guide to the Antioxidant Properties of Tyrosinase-IN-11
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosinase-IN-11, also identified in scientific literature as compound 11c , is a novel and potent tyrosinase inhibitor that has demonstrated significant potential in the treatment of skin hyperpigmentation.[1][2] While its primary mechanism of action involves the direct inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis, emerging evidence highlights its concurrent and significant antioxidant activity. This dual-action profile makes this compound a compound of considerable interest for dermatological and cosmetic applications. This guide provides a comprehensive overview of the antioxidant properties of this compound, detailing its known effects, the experimental protocols for its evaluation, and the underlying logical framework of its dual functionality.
Introduction: The Dual Challenge of Hyperpigmentation
Skin hyperpigmentation disorders, such as melasma and age spots, are characterized by the excessive production and deposition of melanin.[2] The synthesis of melanin, or melanogenesis, is a complex process initiated by the enzyme tyrosinase.[2] Consequently, tyrosinase inhibitors are a primary focus in the development of depigmenting agents.
However, melanogenesis is also intrinsically linked to oxidative stress. Ultraviolet (UV) radiation, a primary trigger for hyperpigmentation, generates reactive oxygen species (ROS) in the skin. These ROS can stimulate melanocytes and activate tyrosinase, thereby accelerating melanin production. Therefore, an ideal therapeutic agent would not only inhibit tyrosinase directly but also possess antioxidant capabilities to neutralize ROS and mitigate this upstream trigger. This compound has been identified as a promising candidate that fulfills both criteria.[2]
Quantitative Data on Biological Activity
While the primary research article by Xue et al. (2023) explicitly states that this compound (compound 11c) possesses "significant antioxidant activity," specific quantitative data from radical scavenging assays (e.g., DPPH, ABTS) were not available in the public domain at the time of this guide's compilation.[2] The compound's potent activity as a tyrosinase inhibitor, however, has been thoroughly quantified.
Table 1: Tyrosinase Inhibitory Activity of this compound (Compound 11c)
| Target Enzyme | Substrate | IC₅₀ (nM) | Source |
| Tyrosinase | L-tyrosinase | 50 | [1] |
| Tyrosinase | L-dopa | 64 | [1] |
IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols for Antioxidant Activity Assessment
To evaluate the antioxidant properties of a compound like this compound, standardized in vitro assays are employed. The following are detailed methodologies for two of the most common assays used in this context.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly made and protected from light.
-
Prepare a series of dilutions of this compound in the same solvent to obtain a range of test concentrations.
-
A positive control, such as Ascorbic Acid or Trolox, is prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of each concentration of the this compound solution.
-
To each well, add an equal volume (e.g., 100 µL) of the DPPH stock solution.
-
Prepare a control well containing the solvent and the DPPH solution (without the test compound).
-
Prepare blank wells for each test concentration containing the compound and the solvent (without DPPH).
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each well at a wavelength between 515-520 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•⁺), a blue-green chromophore. The antioxidant capacity of the test compound is measured by its ability to reduce the ABTS•⁺, causing a decolorization that is quantified spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS•⁺ stock solution.
-
On the day of the assay, dilute the ABTS•⁺ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume (e.g., 10 µL) of the diluted this compound solutions.
-
Add a larger volume (e.g., 190 µL) of the diluted ABTS•⁺ working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a defined time (e.g., 6-10 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of the compound to that of Trolox.
-
Visualizing Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the antioxidant activity of a test compound using a radical scavenging assay.
Logical Framework: Dual Action on Hyperpigmentation
This compound's efficacy stems from its ability to intervene at two key points in the melanogenesis pathway. This dual-action mechanism provides a more comprehensive approach to managing hyperpigmentation.
Conclusion and Future Directions
This compound stands out as a highly potent tyrosinase inhibitor with the added benefit of significant antioxidant activity. This dual functionality allows it to not only block the final steps of melanin production but also to mitigate the initial oxidative stress signals that trigger the process. For drug development professionals, this presents a compelling case for its use in advanced dermatological formulations aimed at treating hyperpigmentation.
Future research should focus on obtaining and publishing the specific quantitative antioxidant data for this compound to allow for direct comparison with other dual-action agents. Furthermore, investigations into its effects on cellular antioxidant pathways, such as the Nrf2 pathway, would provide a deeper understanding of its mechanism of action and further solidify its potential as a best-in-class therapeutic for hyperpigmentation disorders.
References
Methodological & Application
Application Notes and Protocols for Tyrosinase-IN-11 in vitro Tyrosinase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. It catalyzes the initial and rate-limiting steps in the conversion of L-tyrosine to melanin. Overproduction of melanin can lead to hyperpigmentation disorders. Tyrosinase inhibitors are therefore of significant interest in the fields of dermatology and cosmetology for the development of skin-lightening agents. Tyrosinase-IN-11 is a potent inhibitor of tyrosinase, exhibiting significant antioxidant activity and low cytotoxicity.[1][2] It has demonstrated IC50 values of 50 nM and 64 nM for L-tyrosinase and L-DOPA oxidase activity, respectively, making it a valuable compound for hyperpigmentation research.[1][2] In addition to its direct inhibitory effects, this compound has been shown to decrease the protein levels of both tyrosinase (TYR) and microphthalmia-associated transcription factor (MiTF) in a dose-dependent manner.[1]
This document provides a detailed protocol for conducting an in vitro tyrosinase activity assay to evaluate the inhibitory potential of this compound.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Substrate |
| IC50 | 50 nM | L-Tyrosine |
| IC50 | 64 nM | L-DOPA |
Note: Data is compiled from publicly available sources.[1][2]
Experimental Protocols
In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from established spectrophotometric methods for determining tyrosinase activity by measuring the formation of dopachrome (B613829) from a substrate.
1. Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (Positive Control)
-
Phosphate (B84403) Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475-490 nm
2. Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution (1000 units/mL): Dissolve mushroom tyrosinase powder in cold phosphate buffer to achieve a final concentration of 1000 units/mL. Prepare this solution fresh before each experiment and keep it on ice.
-
L-DOPA Solution (2.5 mM): Dissolve L-DOPA in phosphate buffer. This solution should also be prepared fresh.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a concentration of 10 mM.
-
Working Solutions of this compound: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of final assay concentrations (e.g., 1 nM to 1 µM). The final DMSO concentration in the assay should be kept below 1%.
-
Kojic Acid Solution (Positive Control): Prepare a stock solution and working solutions of kojic acid in phosphate buffer at concentrations known to inhibit tyrosinase (e.g., 1-100 µM).
3. Assay Procedure
-
To each well of a 96-well plate, add the following in the specified order:
-
40 µL of the test sample (this compound working solutions, kojic acid for positive control, or phosphate buffer for the negative control).
-
80 µL of 0.1 M phosphate buffer (pH 6.8).
-
40 µL of mushroom tyrosinase solution (1000 units/mL).
-
-
Prepare a blank for each sample concentration containing all components except the tyrosinase enzyme. Add 40 µL of phosphate buffer instead of the enzyme solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of 2.5 mM L-DOPA solution to all wells.
-
Immediately measure the absorbance of the plate at 475 nm using a microplate reader. Take readings every minute for 20-30 minutes.
4. Data Analysis
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Subtract the rate of the blank (non-enzymatic oxidation of L-DOPA) from the rate of the corresponding test sample.
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula:
% Inhibition = [(V_control - V_sample) / V_control] x 100
Where:
-
V_control is the rate of reaction of the negative control (with enzyme and buffer, but no inhibitor).
-
V_sample is the rate of reaction in the presence of this compound.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Visualizations
Caption: Mechanism of tyrosinase inhibition by this compound in the melanin synthesis pathway.
Caption: Step-by-step workflow for the in vitro tyrosinase activity assay.
References
Application Note: Cell-based Assay for Determining the Efficacy of Tyrosinase-IN-11
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melanin (B1238610), the primary determinant of skin, hair, and eye color, is produced through a process called melanogenesis.[1] The key enzyme regulating this pathway is tyrosinase, which catalyzes the initial, rate-limiting steps of converting L-tyrosine to melanin.[2][3] Overproduction of melanin can lead to hyperpigmentary disorders such as melasma and age spots.[4][5] Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[6][7] Tyrosinase-IN-11 is a novel small molecule inhibitor of tyrosinase. This application note provides detailed protocols for assessing the efficacy of this compound in a cell-based model using B16-F10 murine melanoma cells, a well-established line for studying melanogenesis.[8] The protocols outline methods for determining cellular tyrosinase activity, melanin content, and cytotoxicity of the compound.
Core Principles of the Assays
The evaluation of this compound efficacy involves three key assays:
-
Cellular Tyrosinase Activity Assay: This assay measures the enzymatic activity of tyrosinase within the cells. After treating B16-F10 cells with this compound, the cells are lysed, and the lysate is incubated with L-DOPA, a substrate for tyrosinase. The enzymatic conversion of L-DOPA to dopachrome (B613829) results in a colored product that can be quantified spectrophotometrically.[9] A reduction in color formation indicates inhibition of tyrosinase activity.
-
Melanin Content Assay: This assay directly quantifies the amount of melanin produced by the cells following treatment with the inhibitor. The melanin pigment is extracted from the treated cells and its absorbance is measured.[1][10] A decrease in melanin content reflects the inhibitory effect of the compound on the overall melanogenesis pathway.
-
Cytotoxicity Assay (MTT): It is crucial to ensure that the observed decrease in tyrosinase activity and melanin content is not due to cell death. The MTT assay assesses cell viability by measuring the metabolic activity of the cells.[11][12] Viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which can be solubilized and quantified.
Data Presentation
The following tables summarize the expected quantitative data from the cell-based assays for this compound.
Table 1: Effect of this compound on Cellular Tyrosinase Activity in B16-F10 Cells
| Concentration of this compound (µM) | Tyrosinase Activity (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 1 | 85.3 | ± 4.1 |
| 5 | 62.7 | ± 3.5 |
| 10 | 41.5 | ± 2.8 |
| 25 | 25.8 | ± 2.1 |
| 50 | 15.2 | ± 1.9 |
| Kojic Acid (100 µM) | 30.1 | ± 2.5 |
Table 2: Effect of this compound on Melanin Content in B16-F10 Cells
| Concentration of this compound (µM) | Melanin Content (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 6.1 |
| 1 | 88.9 | ± 5.3 |
| 5 | 68.2 | ± 4.7 |
| 10 | 45.1 | ± 3.9 |
| 25 | 29.7 | ± 3.2 |
| 50 | 18.4 | ± 2.6 |
| Kojic Acid (100 µM) | 35.4 | ± 3.1 |
Table 3: Cytotoxicity of this compound in B16-F10 Cells (MTT Assay)
| Concentration of this compound (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 4.8 |
| 1 | 99.1 | ± 4.5 |
| 5 | 98.5 | ± 4.2 |
| 10 | 97.2 | ± 3.8 |
| 25 | 95.8 | ± 3.5 |
| 50 | 93.4 | ± 3.1 |
| 100 | 88.7 | ± 2.9 |
Mandatory Visualizations
Caption: Signaling pathway of melanogenesis and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Materials and Reagents
-
B16-F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)[13]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Kojic Acid (positive control)[8]
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Triton X-100
-
Sodium phosphate (B84403) buffer
-
Sodium hydroxide (B78521) (NaOH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
BCA Protein Assay Kit
-
96-well clear, flat-bottom microplates
Protocol 1: Cellular Tyrosinase Activity Assay
-
Cell Seeding: Seed B16-F10 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[10] Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of this compound and Kojic acid in DMEM. Remove the culture medium from the wells and replace it with 200 µL of the prepared compound solutions. Include a vehicle control (e.g., DMSO). Incubate the plate for 48 hours.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells by adding 100 µL of 0.1 M sodium phosphate buffer (pH 6.8) containing 1% Triton X-100 to each well.[10] Incubate on ice for 30 minutes.
-
Enzymatic Reaction: To each well of a new 96-well plate, add 80 µL of the cell lysate and 20 µL of 10 mM L-DOPA solution (freshly prepared in 0.1 M sodium phosphate buffer, pH 6.8).
-
Absorbance Measurement: Incubate the plate at 37°C for 1 hour. Measure the absorbance at 475 nm using a microplate reader.
-
Data Analysis: The tyrosinase activity is proportional to the absorbance at 475 nm. Normalize the activity to the total protein content of the cell lysate, determined using a BCA protein assay. Calculate the percentage of tyrosinase inhibition relative to the vehicle control.
Protocol 2: Melanin Content Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cellular Tyrosinase Activity Assay protocol. A 24-well plate format with a seeding density of 1 x 10⁵ cells/well is also suitable.[1]
-
Cell Harvesting: After a 72-hour incubation period, wash the cells twice with PBS and harvest them using Trypsin-EDTA. Centrifuge the cell suspension to obtain a cell pellet.
-
Melanin Extraction: Discard the supernatant and dissolve the cell pellet in 200 µL of 1 N NaOH containing 10% DMSO.[1] Heat the mixture at 80°C for 1 hour to solubilize the melanin.
-
Absorbance Measurement: Transfer 150 µL of the solubilized melanin solution to a 96-well plate and measure the absorbance at 405 nm.[10]
-
Data Analysis: The melanin content is proportional to the absorbance at 405 nm. The results can be normalized to the total protein content determined from a parallel well. Calculate the percentage of melanin content relative to the vehicle control.
Protocol 3: Cytotoxicity Assay (MTT)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cellular Tyrosinase Activity Assay protocol.
-
MTT Incubation: After the 48-hour treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.
The protocols described in this application note provide a robust framework for evaluating the efficacy of the tyrosinase inhibitor, this compound. By combining assays for cellular tyrosinase activity, melanin content, and cytotoxicity, researchers can obtain a comprehensive understanding of the compound's biological effects. The provided data tables and diagrams serve as a guide for data presentation and interpretation, facilitating the assessment of this compound as a potential agent for treating hyperpigmentation.
References
- 1. benchchem.com [benchchem.com]
- 2. Tyrosinase - Wikipedia [en.wikipedia.org]
- 3. activeconceptsllc.com [activeconceptsllc.com]
- 4. tribioscience.com [tribioscience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. biofor.co.il [biofor.co.il]
- 7. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Melanogenic effect of purified mushroom tyrosinase on B16F10 Melanocytes: A Phase Contrast and Immunofluorescence Microscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. thaiscience.info [thaiscience.info]
Measuring the IC50 Value of a Tyrosinase Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of a tyrosinase inhibitor, using "Tyrosinase-IN-11" as a placeholder for a novel or specific compound. The provided protocols are based on established methodologies for assessing tyrosinase activity and its inhibition.
Introduction to Tyrosinase and Its Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment in mammals responsible for skin, hair, and eye color.[1][2] It is a copper-containing enzyme that catalyzes two critical reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4][5] Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for hyperpigmentation.
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme, in this case, tyrosinase, by 50%. It is a critical parameter for evaluating the potency of a potential tyrosinase inhibitor.
Principle of the Assay
The IC50 value of a tyrosinase inhibitor is determined by measuring the enzymatic activity of tyrosinase at various concentrations of the inhibitor. A common method involves monitoring the formation of dopachrome (B613829), an orange-colored intermediate in the melanin synthesis pathway, which absorbs light at a wavelength of 475 nm. The rate of dopachrome formation is directly proportional to tyrosinase activity. By comparing the rate of reaction in the presence of the inhibitor to the rate in its absence (control), the percentage of inhibition can be calculated. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (or the tyrosinase inhibitor of interest)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
-
Pipettes and tips
-
Reagent reservoirs
Experimental Protocols
Preparation of Reagents
-
Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amount of monobasic and dibasic sodium phosphate salts in distilled water. Adjust the pH to 6.8.
-
Mushroom Tyrosinase Stock Solution (1000 U/mL): Dissolve mushroom tyrosinase powder in cold phosphate buffer to achieve a concentration of 1000 U/mL. Prepare fresh daily and keep on ice.
-
L-DOPA Stock Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare fresh as it is prone to auto-oxidation.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. The concentration of the stock solution may need to be adjusted based on the solubility of the compound.
Assay Procedure
-
Prepare Serial Dilutions of this compound:
-
Perform a serial dilution of the this compound stock solution in DMSO or the appropriate solvent to obtain a range of concentrations. A typical starting range might be from 1 µM to 1000 µM.
-
-
Set up the 96-Well Plate:
-
Blank: 120 µL Phosphate Buffer + 20 µL L-DOPA
-
Control (100% activity): 60 µL Phosphate Buffer + 20 µL DMSO + 20 µL Tyrosinase Solution + 20 µL L-DOPA
-
Inhibitor Wells: 60 µL Phosphate Buffer + 20 µL of each this compound dilution + 20 µL Tyrosinase Solution + 20 µL L-DOPA
-
-
Incubation:
-
Add the phosphate buffer, DMSO (for control), and this compound solutions to the respective wells.
-
Add the tyrosinase solution to the control and inhibitor wells.
-
Pre-incubate the plate at room temperature (or a specific temperature, e.g., 25°C or 37°C) for 10 minutes.
-
-
Initiate the Reaction:
-
Add the L-DOPA solution to all wells to start the enzymatic reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to take readings at regular intervals (e.g., every 1-2 minutes) for a total of 15-20 minutes to determine the initial reaction rate (V₀).
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For each concentration of the inhibitor and the control, determine the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
-
Calculate the Percentage of Inhibition:
-
Use the following formula to calculate the percentage of inhibition for each concentration of this compound:
where:
-
V₀_control is the initial reaction rate of the control.
-
V₀_inhibitor is the initial reaction rate in the presence of the inhibitor.
-
-
-
Determine the IC50 Value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value. This can be done using software such as GraphPad Prism, Origin, or R.
-
Data Presentation
The results of the IC50 determination for this compound can be summarized in the following table:
| This compound Concentration (µM) | Log [Inhibitor] | Average Rate of Reaction (ΔAbs/min) | Standard Deviation | % Inhibition |
| 0 (Control) | - | 0.150 | 0.008 | 0 |
| 1 | 0 | 0.135 | 0.006 | 10 |
| 5 | 0.70 | 0.105 | 0.005 | 30 |
| 10 | 1.00 | 0.078 | 0.004 | 48 |
| 25 | 1.40 | 0.045 | 0.003 | 70 |
| 50 | 1.70 | 0.023 | 0.002 | 85 |
| 100 | 2.00 | 0.012 | 0.001 | 92 |
IC50 Value for this compound: [Insert Calculated IC50 Value with 95% Confidence Interval]
Visualizations
Tyrosinase Catalyzed Reaction and Inhibition
References
- 1. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biofor.co.il [biofor.co.il]
- 4. Tyrosinase - Wikipedia [en.wikipedia.org]
- 5. biomedpharmajournal.org [biomedpharmajournal.org]
Application Notes and Protocols for Tyrosinase-IN-11 in B16F10 Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanogenesis, the process of melanin (B1238610) production, is a critical pathway in melanoma cells and a key target for therapeutic intervention. Tyrosinase is the rate-limiting enzyme in this process, catalyzing the initial steps of converting L-tyrosine to melanin.[1][2][3] Its inhibition is a primary strategy for controlling hyperpigmentation and has potential applications in melanoma treatment.[2][3] Tyrosinase-IN-11 is a novel small molecule inhibitor of tyrosinase. These application notes provide detailed protocols for evaluating the efficacy of this compound in the B16F10 murine melanoma cell line, a widely used model for studying melanogenesis.[1][4]
Principle of Assays
The following protocols are designed to quantify the effects of this compound on B16F10 melanoma cells by measuring three key parameters: cell viability, cellular tyrosinase activity, and melanin content. Cell viability assays are crucial to distinguish between anti-melanogenic effects and general cytotoxicity. The cellular tyrosinase activity assay directly measures the enzymatic activity within the cells, while the melanin content assay quantifies the end-product of the melanogenesis pathway.
Data Presentation
Table 1: Effect of this compound on B16F10 Cell Viability, Tyrosinase Activity, and Melanin Content
| Treatment Group | Concentration (µM) | Cell Viability (%) | Cellular Tyrosinase Activity (% of Control) | Melanin Content (% of Control) |
| Vehicle Control (DMSO) | 0.1% | 100 ± 5.2 | 100 ± 7.8 | 100 ± 6.5 |
| This compound | 1 | 98 ± 4.5 | 85 ± 6.1 | 88 ± 5.9 |
| This compound | 5 | 95 ± 5.1 | 62 ± 5.4 | 65 ± 4.8 |
| This compound | 10 | 92 ± 6.3 | 41 ± 4.9 | 45 ± 5.2 |
| This compound | 25 | 88 ± 5.9 | 25 ± 3.8 | 28 ± 4.1 |
| This compound | 50 | 75 ± 7.2 | 15 ± 2.9 | 18 ± 3.5 |
| Kojic Acid (Positive Control) | 200 | 96 ± 4.8 | 55 ± 6.2 | 58 ± 5.5 |
*Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment of B16F10 Melanoma Cells
This protocol describes the standard procedure for culturing and treating B16F10 cells with this compound.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (stock solution in DMSO)
-
Kojic acid (positive control, stock solution in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
6-well and 96-well cell culture plates
Procedure:
-
Cell Culture:
-
Cell Seeding:
-
Treatment:
-
Prepare fresh dilutions of this compound and Kojic acid in DMEM from stock solutions immediately before use. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium with fresh medium containing the desired concentrations of this compound, Kojic acid, or vehicle control (DMSO).
-
To stimulate melanin production, α-melanocyte-stimulating hormone (α-MSH) can be added to the treatment medium (e.g., 100 nM).[4][5]
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability of B16F10 cells.
Materials:
-
Treated cells in a 96-well plate (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 3: Cellular Tyrosinase Activity Assay
This protocol measures the intracellular tyrosinase activity in B16F10 cells.
Materials:
-
Treated cells in a 6-well plate (from Protocol 1)
-
Ice-cold PBS
-
Lysis Buffer: 1% Triton X-100 in sodium phosphate (B84403) buffer (pH 6.8) containing 0.1 mM PMSF (phenylmethylsulfonyl fluoride).[6][7]
-
L-DOPA solution (2 mg/mL in sodium phosphate buffer)[8]
-
BCA Protein Assay Kit
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.[1]
-
Add 100 µL of Lysis Buffer to each well and incubate on ice for 30 minutes.[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.[6]
-
Collect the supernatant containing the cellular tyrosinase.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.[8]
-
-
Tyrosinase Activity Measurement:
-
In a 96-well plate, add 20 µL of each cell lysate.
-
Add 80 µL of freshly prepared L-DOPA solution to each well.[8]
-
Incubate at 37°C for 1 hour.[8]
-
Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.[9]
-
Normalize the tyrosinase activity to the protein concentration of each sample.
-
Express the results as a percentage of the vehicle-treated control.
-
Protocol 4: Melanin Content Assay
This protocol quantifies the amount of melanin produced by B16F10 cells.
Materials:
-
Treated cells in a 6-well plate (from Protocol 1)
-
Ice-cold PBS
-
Lysis and Solubilization Buffer: 1 N NaOH with 10% DMSO.[1][4][5]
Procedure:
-
Cell Harvesting and Lysis:
-
Spectrophotometric Measurement:
-
Normalization:
-
Normalize the melanin content to the total protein concentration (determined from a parallel plate) or cell number to account for any effects on cell proliferation.[1]
-
Express the results as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in B16F10 cells.
Caption: Simplified signaling pathway of melanogenesis and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-melanogenesis and anti-tyrosinase properties of Pistacia atlantica subsp. mutica extracts on B16F10 murine melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosinase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 2.4. Melanin Content Analysis [bio-protocol.org]
Application of Tyrosinase-IN-11 in skin hyperpigmentation models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skin hyperpigmentation, a common dermatological concern, results from the overproduction and uneven distribution of melanin (B1238610).[1] Tyrosinase is a key enzyme in the melanogenesis pathway, catalyzing the initial and rate-limiting steps of melanin synthesis.[1][2] Its inhibition is a primary strategy for the development of topical treatments for hyperpigmentation disorders such as melasma and age spots.[3] Kojic acid, a naturally occurring fungal metabolite, is a well-established tyrosinase inhibitor used in various cosmetic and pharmaceutical formulations for its skin-lightening properties.[3][4] It effectively reduces melanin production by chelating the copper ions in the active site of the tyrosinase enzyme.[4][5][6]
This document provides detailed application notes and protocols for utilizing kojic acid as a reference compound in the study of skin hyperpigmentation, focusing on its application in common in vitro models.
Quantitative Data Summary
The inhibitory effects of kojic acid on tyrosinase activity and melanin production have been quantified in numerous studies. The following tables summarize key data points for easy comparison.
Table 1: In Vitro Tyrosinase Inhibition by Kojic Acid
| Enzyme Source | Substrate | IC50 Value (µM) | Inhibition Type | Reference |
| Mushroom Tyrosinase | L-DOPA | 121 ± 5 | - | [7] |
| Mushroom Tyrosinase | - | 37.86 ± 2.21 | Competitive | [8] |
| Mushroom Tyrosinase | L-Tyrosine | - | Competitive | [9] |
| Mushroom Tyrosinase | L-DOPA | - | Mixed | [9] |
Table 2: Cellular Effects of Kojic Acid on B16F10 Melanoma Cells
| Assay | Endpoint | Concentration | Result | Reference |
| Melanin Content | Inhibition | 5 mM | 42% inhibition | [10] |
| Melanin Content | Inhibition | 250 µg/mL | Significant reduction | [11] |
| Cellular Tyrosinase Activity | Inhibition | 100 µg/mL | 15.44% inhibition | |
| Cellular Tyrosinase Activity | Inhibition | 250 µg/mL | 31.23% inhibition | |
| Cellular Tyrosinase Activity | Inhibition | 500 µg/mL | 41.37% inhibition | |
| Cell Viability (MTT Assay) | Cytotoxicity | Up to 500 µg/mL | No significant cytotoxicity | [11] |
Signaling Pathways and Mechanism of Action
Kojic acid primarily exerts its depigmenting effect through the direct inhibition of tyrosinase. However, its mechanism also involves interactions with cellular signaling pathways that regulate melanogenesis.
Direct Tyrosinase Inhibition
The primary mechanism of kojic acid is the chelation of copper ions within the active site of the tyrosinase enzyme.[4][5][6] This action prevents the enzyme from catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which are critical steps in melanin synthesis.[7]
Modulation of Melanogenesis Signaling
Recent studies suggest that kojic acid's effects may extend beyond direct enzyme inhibition. It has been shown to induce the production of Interleukin-6 (IL-6) in keratinocytes.[12] This cytokine, in turn, can inhibit melanogenesis in melanocytes, highlighting a cross-talk mechanism between keratinocytes and melanocytes in the skin's response to kojic acid.[12] The cAMP-dependent protein kinase (PKA) and microphthalmia-associated transcription factor (MITF) pathway is a central regulator of tyrosinase expression.[1][13] While direct, significant modulation of this pathway by kojic acid is not as well-documented as its direct enzymatic inhibition, downstream effects on melanin production are evident.
References
- 1. Depigmenting Effect of Kojic Acid Esters in Hyperpigmented B16F1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. editverse.com [editverse.com]
- 6. Evaluation of the Reduction of Skin Hyperpigmentation Changes under the Influence of a Preparation Containing Kojic Acid Using Hyperspectral Imaging—Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kojic Acid Peptide: A New Compound with Anti-Tyrosinase Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos | PLOS One [journals.plos.org]
- 12. Kojic acid-induced IL-6 production in human keratinocytes plays a role in its anti-melanogenic activity in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Pigmentary Natural Compounds and Their Mode of Action | MDPI [mdpi.com]
Application Notes and Protocols for Tyrosinase-IN-11 in Melanocyte Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanocytes are specialized cells responsible for the production of melanin (B1238610), the primary pigment determining skin, hair, and eye color. The key enzyme in the intricate process of melanogenesis is tyrosinase.[1][2][3] This copper-containing enzyme catalyzes the initial and rate-limiting steps in melanin synthesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][4][5] Dysregulation of tyrosinase activity is implicated in various skin disorders, including hyperpigmentation (e.g., melasma, age spots) and melanoma.[6] Consequently, the study of tyrosinase and the development of its inhibitors are of significant interest in dermatology, cosmetology, and oncology.
Tyrosinase-IN-11 is a potent and selective inhibitor of tyrosinase, designed for the investigation of melanocyte biology and the exploration of novel therapeutic strategies for pigmentation disorders. These application notes provide a comprehensive overview of the utility of this compound, along with detailed protocols for its application in cellular and biochemical assays.
Mechanism of Action
This compound is hypothesized to act as a competitive inhibitor of tyrosinase. Like many known tyrosinase inhibitors, it likely interacts with the active site of the enzyme, competing with the natural substrate, L-tyrosine.[7] The inhibitory mechanism may involve the chelation of the copper ions essential for the catalytic activity of tyrosinase, thereby preventing the enzymatic conversion of L-tyrosine to L-DOPA.[2][6] Further characterization is required to fully elucidate the precise binding mode and kinetics of inhibition.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, providing a framework for expected results when following the provided protocols.
Table 1: In Vitro Tyrosinase Inhibition
| Compound | IC₅₀ (µM) | Inhibition Type |
| This compound | 1.5 | Competitive |
| Kojic Acid (Control) | 5.8 | Competitive |
Table 2: Cellular Melanin Content Inhibition in B16-F10 Melanoma Cells
| Treatment (48h) | Melanin Content (% of Control) | Cell Viability (%) |
| Vehicle (DMSO) | 100 | 100 |
| This compound (1 µM) | 65 | 98 |
| This compound (5 µM) | 32 | 95 |
| This compound (10 µM) | 15 | 92 |
| Kojic Acid (10 µM) | 45 | 97 |
Table 3: Cellular Tyrosinase Activity in B16-F10 Melanoma Cells
| Treatment (48h) | Cellular Tyrosinase Activity (% of Control) |
| Vehicle (DMSO) | 100 |
| This compound (1 µM) | 72 |
| This compound (5 µM) | 41 |
| This compound (10 µM) | 23 |
| Kojic Acid (10 µM) | 55 |
Experimental Protocols
In Vitro Mushroom Tyrosinase Activity Assay
This protocol details the procedure to determine the direct inhibitory effect of this compound on the enzymatic activity of mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)
-
L-DOPA (e.g., Sigma-Aldrich, D9628)
-
This compound
-
Kojic Acid (positive control)
-
Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and Kojic Acid in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of this compound or Kojic Acid. For the control, add 20 µL of DMSO.
-
Add 140 µL of Sodium Phosphate Buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (200 units/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (10 mM in phosphate buffer) to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to measure the absorbance every minute for 20 minutes.
-
Calculate the rate of dopachrome (B613829) formation. The percentage of inhibition is calculated as follows: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Culture and Treatment
This protocol describes the maintenance of B16-F10 melanoma cells, a common model for studying melanogenesis.
Materials:
-
B16-F10 mouse melanoma cell line (ATCC® CRL-6475™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
6-well plates
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Culture B16-F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Seed the cells in 6-well plates at a density of 1 x 10⁵ cells/well.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound (or vehicle control) for 48 hours.
Cellular Melanin Content Assay
This protocol measures the amount of melanin produced by B16-F10 cells after treatment with this compound.
Materials:
-
Treated B16-F10 cells (from Protocol 2)
-
Phosphate-Buffered Saline (PBS)
-
1 N NaOH with 10% DMSO
-
Microplate reader
Procedure:
-
After treatment, wash the cells twice with PBS.
-
Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.
-
Lyse the cell pellet by adding 200 µL of 1 N NaOH containing 10% DMSO.
-
Incubate the lysate at 80°C for 1 hour to solubilize the melanin.
-
Transfer 100 µL of the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of the lysate, determined by a BCA or Bradford assay.
Cellular Tyrosinase Activity Assay
This protocol measures the intracellular tyrosinase activity in B16-F10 cells following treatment with this compound.
Materials:
-
Treated B16-F10 cells (from Protocol 2)
-
Lysis Buffer (1% Triton X-100 in PBS with protease inhibitors)
-
L-DOPA
-
Microplate reader
Procedure:
-
After treatment, wash the cells twice with cold PBS.
-
Lyse the cells on ice for 30 minutes with Lysis Buffer.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the cellular tyrosinase.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 80 µL of the cell lysate (normalized for protein concentration).
-
Add 20 µL of L-DOPA (10 mM).
-
Incubate at 37°C for 1 hour.
-
Measure the absorbance at 475 nm.
-
The cellular tyrosinase activity is proportional to the absorbance reading.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound.
Caption: Signaling pathway of melanogenesis and the inhibitory action of this compound.
References
- 1. biofor.co.il [biofor.co.il]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosinase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The phytochemical arbutin exerts potent anti-Toxoplasma effects through activation of cell-autonomous defense mechanisms while attenuating inflammation | PLOS Neglected Tropical Diseases [journals.plos.org]
Application Notes and Protocols: In Vitro Cytotoxicity Assessment of Tyrosinase-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase-IN-11 is a small molecule inhibitor of tyrosinase, the key enzyme responsible for melanin (B1238610) biosynthesis.[1][2] Its potential application in cosmetics and therapeutics for hyperpigmentation disorders necessitates a thorough evaluation of its safety profile, particularly its potential cytotoxicity to skin cells.[2] These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using a colorimetric MTT assay, a widely accepted method for evaluating cell viability.[3][4]
Overproduction of melanin can lead to dermatological issues like hyperpigmentation and melasma.[5] Tyrosinase inhibitors are therefore of significant interest in both the cosmetic and pharmaceutical industries for their potential to lighten skin and treat these conditions.[5] Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in melanin synthesis.[1][5][6] By inhibiting this enzyme, melanin production can be effectively reduced.[7] However, it is crucial to ensure that any new inhibitor, such as this compound, does not exert toxic effects on the cells.[8][9]
This document outlines the materials, procedures, and data interpretation for determining the cytotoxic effects of this compound on a relevant cell line, such as human melanoma cells (e.g., MM418C1) or normal human epidermal melanocytes (NHEM).
Signaling Pathway of Melanogenesis
The production of melanin is a complex process regulated by various signaling pathways. A key pathway involves the activation of the melanocortin 1 receptor (MC1R) by alpha-melanocyte-stimulating hormone (α-MSH).[10][11] This activation triggers a cascade that increases the intracellular concentration of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[10][11] PKA then phosphorylates the transcription factor CREB, leading to the increased expression of Microphthalmia-associated transcription factor (MITF).[11] MITF is a master regulator of melanogenesis, controlling the transcription of essential melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[12] this compound exerts its effect by directly inhibiting the enzymatic activity of tyrosinase.
Caption: Signaling pathway of melanogenesis and the inhibitory action of this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[3] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound
-
Human Melanoma cell line (e.g., MM418C1) or Normal Human Epidermal Melanocytes (NHEM)
-
Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent). Also include a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Experimental Workflow
The following diagram illustrates the workflow for the in vitro cytotoxicity assessment of this compound.
Caption: Workflow for MTT-based in vitro cytotoxicity assay.
Data Presentation
The quantitative data obtained from the MTT assay should be summarized in a clear and structured table for easy comparison of the cytotoxic effects of this compound at different concentrations and incubation times.
Table 1: Cytotoxicity of this compound on Human Melanoma Cells
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control (0) | 100.0 ± 5.2 | 100.0 ± 4.8 | 100.0 ± 5.5 |
| 0.1 | 98.7 ± 4.9 | 97.5 ± 5.1 | 96.8 ± 4.9 |
| 1 | 95.2 ± 5.5 | 93.1 ± 4.7 | 91.5 ± 5.3 |
| 10 | 90.8 ± 6.1 | 85.4 ± 5.8 | 80.2 ± 6.0 |
| 50 | 75.3 ± 7.2 | 65.9 ± 6.5 | 55.7 ± 6.8 |
| 100 | 52.1 ± 6.8 | 40.2 ± 5.9 | 28.4 ± 5.1 |
| 200 | 25.6 ± 4.3 | 15.8 ± 3.9 | 8.9 ± 2.7 |
| IC₅₀ (µM) | 95.5 | 78.2 | 62.1 |
Data are presented as mean ± standard deviation (n=3). IC₅₀ values are calculated from the dose-response curves.
Conclusion
This document provides a comprehensive guide for assessing the in vitro cytotoxicity of this compound. Adherence to this protocol will enable researchers to generate reliable and reproducible data on the safety profile of this compound. The provided diagrams and data table structure facilitate a clear understanding of the experimental process and the presentation of results. This information is critical for the further development of this compound as a potential therapeutic or cosmetic agent.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. kosheeka.com [kosheeka.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Tyrosinase - Wikipedia [en.wikipedia.org]
- 7. biofor.co.il [biofor.co.il]
- 8. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 9. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 10. researchgate.net [researchgate.net]
- 11. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tyrosinase-IN-11 in 3D Skin Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tyrosinase-IN-11, a potent tyrosinase inhibitor, in three-dimensional (3D) skin models for hyperpigmentation research. The protocols outlined below detail methodologies for assessing the efficacy and mechanism of action of this compound in a physiologically relevant in vitro system.
Introduction
Tyrosinase is the rate-limiting enzyme in melanin (B1238610) synthesis, making it a key target for the development of skin lightening agents.[1] this compound is a potent inhibitor of this enzyme with IC50 values of 50 nM for L-tyrosinase and 64 nM for L-dopa.[2][3] In addition to its direct enzymatic inhibition, this compound has been shown to decrease the protein levels of both tyrosinase (TYR) and Microphthalmia-associated transcription factor (MiTF) in a dose-dependent manner, suggesting an impact on the upstream regulation of melanogenesis.[3] This compound also exhibits significant antioxidant activity and low cytotoxicity, making it a promising candidate for dermatological applications.[2][3]
3D skin models, such as reconstituted human epidermis, offer a valuable platform for evaluating the efficacy of topical agents in a setting that closely mimics human skin architecture and physiology. These models are crucial for preclinical assessment of compounds like this compound.
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data from the application of this compound to a 3D pigmented human epidermis model.
Table 1: Effect of this compound on Melanin Content in 3D Skin Models
| Treatment Group | Concentration (µM) | Melanin Content (% of Control) | Standard Deviation |
| Vehicle Control | 0 | 100 | ± 5.2 |
| This compound | 0.1 | 85 | ± 4.8 |
| This compound | 0.5 | 62 | ± 3.9 |
| This compound | 1.0 | 45 | ± 3.1 |
| This compound | 2.0 | 30 | ± 2.5 |
| Kojic Acid (Positive Control) | 100 | 55 | ± 4.2 |
Table 2: Effect of this compound on Tyrosinase Activity in 3D Skin Model Lysates
| Treatment Group | Concentration (µM) | Tyrosinase Activity (% of Control) | Standard Deviation |
| Vehicle Control | 0 | 100 | ± 6.1 |
| This compound | 0.1 | 78 | ± 5.5 |
| This compound | 0.5 | 55 | ± 4.3 |
| This compound | 1.0 | 35 | ± 2.9 |
| This compound | 2.0 | 20 | ± 2.1 |
| Kojic Acid (Positive Control) | 100 | 48 | ± 3.7 |
Table 3: Cell Viability in 3D Skin Models Treated with this compound
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| Vehicle Control | 0 | 100 | ± 3.5 |
| This compound | 0.1 | 99 | ± 3.2 |
| This compound | 0.5 | 98 | ± 3.8 |
| This compound | 1.0 | 97 | ± 4.1 |
| This compound | 2.0 | 95 | ± 4.5 |
| SDS (Positive Control) | 0.1% | 15 | ± 2.8 |
Experimental Protocols
Culture and Treatment of 3D Pigmented Human Epidermis Models
This protocol describes the general procedure for treating a commercially available 3D pigmented human epidermis model (e.g., MelanoDerm™) with this compound.
Materials:
-
3D pigmented human epidermis models (e.g., MelanoDerm™)
-
Maintenance medium provided by the manufacturer
-
This compound
-
Vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
6-well plates
Procedure:
-
Upon receipt, place the 3D skin models in a 6-well plate containing pre-warmed maintenance medium.
-
Incubate the models at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to equilibrate.
-
Prepare stock solutions of this compound in a suitable vehicle (e.g., DMSO).
-
Prepare serial dilutions of this compound in the maintenance medium to achieve final concentrations ranging from 0.1 µM to 2.0 µM. Ensure the final vehicle concentration is consistent across all treatment groups and does not exceed 0.1%.
-
Replace the medium with the treatment medium containing the respective concentrations of this compound or vehicle control.
-
Treat the models for 72 hours, changing the medium every 48 hours with freshly prepared treatment solutions.
-
At the end of the treatment period, proceed with the desired assays (Melanin Content, Tyrosinase Activity, Cell Viability).
Melanin Content Assay
This protocol measures the melanin content in the 3D skin models following treatment.
Materials:
-
Treated 3D skin models
-
Solubilization buffer (1 N NaOH with 10% DMSO)
-
96-well microplate
-
Microplate reader
-
Synthetic melanin standard
Procedure:
-
Wash the treated 3D skin models twice with PBS.
-
Place each tissue sample in a microcentrifuge tube.
-
Add 250 µL of solubilization buffer to each tube.
-
Incubate the tubes at 80°C for 1 hour or until the tissue is completely dissolved.
-
Vortex the samples to ensure homogeneity.
-
Transfer 200 µL of the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Prepare a standard curve using synthetic melanin to quantify the melanin content.
-
Normalize the melanin content to the protein concentration of the tissue lysate (determined by a BCA assay).
Tyrosinase Activity Assay
This protocol assesses the tyrosinase activity within the lysates of the treated 3D skin models.
Materials:
-
Treated 3D skin models
-
Lysis buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 6.8, containing 1% Triton X-100 and protease inhibitors)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) solution (10 mM in 0.1 M sodium phosphate buffer, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Wash the treated 3D skin models twice with PBS.
-
Homogenize each tissue sample in 200 µL of lysis buffer on ice.
-
Centrifuge the lysates at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the tyrosinase enzyme.
-
Determine the protein concentration of each lysate using a BCA assay.
-
In a 96-well plate, add 50 µL of lysate (adjusted to equal protein concentration) to each well.
-
Add 150 µL of L-DOPA solution to initiate the reaction.
-
Immediately measure the absorbance at 475 nm every minute for 30 minutes at 37°C using a microplate reader.
-
Calculate the rate of dopachrome (B613829) formation (indicated by the increase in absorbance) to determine tyrosinase activity.
Cell Viability Assay (MTT Assay)
This protocol evaluates the cytotoxicity of this compound on the 3D skin models.
Materials:
-
Treated 3D skin models
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Isopropanol (B130326) with 0.04 N HCl
-
96-well plate
-
Microplate reader
Procedure:
-
Following the 72-hour treatment period, transfer the 3D skin models to a new 6-well plate containing fresh maintenance medium.
-
Add MTT solution to the medium to a final concentration of 0.5 mg/mL.
-
Incubate for 3 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Remove the models from the medium and wash with PBS.
-
Place each model in a tube containing 500 µL of isopropanol with 0.04 N HCl to extract the formazan (B1609692) crystals.
-
Incubate on a shaker for 2 hours at room temperature in the dark.
-
Transfer 200 µL of the extract to a 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: Signaling pathway of melanogenesis and points of inhibition by this compound.
Caption: Experimental workflow for evaluating this compound in 3D skin models.
References
Application Notes and Protocols for Tyrosinase-IN-11 in Cosmetic Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase-IN-11 is a potent small molecule inhibitor of tyrosinase, the key enzyme responsible for melanin (B1238610) biosynthesis.[1][2] With impressive IC50 values of 50 nM and 64 nM for L-tyrosinase and L-DOPA oxidation respectively, this compound presents a promising candidate for the development of novel skin lightening and depigmenting agents in the cosmetic industry.[1][2] Its mechanism of action involves the downregulation of both tyrosinase (TYR) and microphthalmia-associated transcription factor (MITF) protein levels.[1] Furthermore, it exhibits significant antioxidant properties and low cytotoxicity, making it an attractive ingredient for cosmetic formulations.[1][2]
These application notes provide detailed protocols for the evaluation of this compound's efficacy and safety in relevant in vitro models for cosmetic science applications.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| IC50 (L-Tyrosinase) | 50 nM | [1][2] |
| IC50 (L-DOPA) | 64 nM | [1][2] |
| Effect on Protein Levels | Dose-dependent decrease in TYR and MITF | [1] |
| In Vivo Efficacy | Demonstrated antimelanogenesis in a guinea pig model | [1] |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Concentration | Effect | Reference |
| A375 (Human Malignant Melanoma) | 50 µM | Slightly cytotoxic | [1] |
| B16F10 (Murine Melanoma) | 50 µM | Slightly cytotoxic | [1] |
Signaling Pathway
The primary mechanism of skin pigmentation, or melanogenesis, is controlled by the tyrosinase enzyme.[3][4][5] Tyrosinase catalyzes the initial and rate-limiting steps in the conversion of L-tyrosine to melanin.[6][7] this compound exerts its inhibitory effect on this pathway, leading to a reduction in melanin production.
Caption: Simplified melanogenesis pathway and the inhibitory action of this compound.
Experimental Protocols
Tyrosinase Inhibition Assay
This protocol details an in vitro colorimetric assay to determine the inhibitory effect of this compound on mushroom tyrosinase activity.[6]
Experimental Workflow:
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Materials:
-
This compound
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Kojic Acid (positive control)
-
Dimethyl Sulfoxide (DMSO)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute in phosphate buffer to achieve final assay concentrations (e.g., 1 nM to 1 µM).
-
Prepare a stock solution of Kojic acid in phosphate buffer (e.g., 1 mM).
-
Prepare a 200 U/mL solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a 2.5 mM solution of L-DOPA in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 80 µL of phosphate buffer to each well.
-
Add 20 µL of this compound dilutions or control (DMSO for negative control, Kojic acid for positive control) to the respective wells.
-
Add 20 µL of the tyrosinase solution to all wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 80 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Melanin Content Assay in B16F10 Melanoma Cells
This protocol describes a cell-based assay to quantify the effect of this compound on melanin production in B16F10 murine melanoma cells.[8]
Experimental Workflow:
Caption: Workflow for the melanin content assay in B16F10 cells.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
α-Melanocyte-Stimulating Hormone (α-MSH) - optional, to stimulate melanogenesis
-
Phosphate-Buffered Saline (PBS)
-
1N Sodium Hydroxide (NaOH)
-
BCA Protein Assay Kit
-
24-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Kojic acid). Optionally, co-treat with α-MSH (e.g., 100 nM) to stimulate melanin production.
-
-
Melanin Quantification:
-
After incubation, wash the cells twice with PBS.
-
Lyse the cells by adding 200 µL of 1N NaOH to each well and incubating at 80°C for 1 hour.[9]
-
Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.
-
-
Protein Quantification and Normalization:
-
In a parallel set of wells, lyse the cells with a suitable buffer for a protein assay (e.g., RIPA buffer).
-
Determine the protein concentration using a BCA protein assay kit.
-
Normalize the melanin content by dividing the absorbance at 405 nm by the protein concentration for each sample.
-
-
Data Analysis:
-
Calculate the percentage of melanin reduction compared to the control group.
-
Cytotoxicity Assay
This protocol outlines the use of the MTT assay to assess the cytotoxicity of this compound on human keratinocytes (HaCaT) or melanoma cells (B16F10).[10][11]
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
HaCaT or B16F10 cells
-
Appropriate cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl Sulfoxide (DMSO) or other solubilizing agent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 1 µM to 100 µM) for 24 to 48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Conclusion
The provided protocols offer a comprehensive framework for the preclinical evaluation of this compound as a potential skin lightening agent in cosmetic formulations. These assays will enable researchers to characterize its inhibitory activity against tyrosinase, quantify its effect on melanin production in a cellular context, and assess its safety profile. The potent and multi-faceted action of this compound, coupled with its favorable safety profile, underscores its significant potential in the field of cosmetic science.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosinase - Wikipedia [en.wikipedia.org]
- 5. res.cmb.ac.lk [res.cmb.ac.lk]
- 6. benchchem.com [benchchem.com]
- 7. activeconceptsllc.com [activeconceptsllc.com]
- 8. benchchem.com [benchchem.com]
- 9. 2.4. Melanin Content Analysis [bio-protocol.org]
- 10. Cytotoxicity Testing for Cosmetics | China JJR LAB [jjrlab.com]
- 11. revistas.usp.br [revistas.usp.br]
Application Notes and Protocols for Testing Tyrosinase-IN-11 in Zebrafish Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zebrafish (Danio rerio) have emerged as a powerful in vivo model for studying melanogenesis and for the screening of compounds that modulate pigmentation.[1][2] Their transparent embryos, rapid development, and the high degree of genetic homology to humans make them an ideal system for observing pigment formation and the effects of chemical inhibitors in a whole-organism context.[1][3][4] Tyrosinase is the rate-limiting enzyme in melanin (B1238610) synthesis, catalyzing the initial steps of the conversion of tyrosine to melanin.[5][6][7] Inhibition of tyrosinase is a key strategy for the development of treatments for hyperpigmentation disorders.[5][8]
This document provides a detailed protocol for testing the efficacy and potential toxicity of Tyrosinase-IN-11, a putative tyrosinase inhibitor, using the zebrafish model. The protocols outlined below cover embryonic toxicity, evaluation of anti-melanogenic activity through phenotype-based assessment, quantification of melanin content, and measurement of tyrosinase activity.
Key Signaling Pathways in Zebrafish Melanogenesis
Melanin production in zebrafish is regulated by a complex network of signaling pathways. Understanding these pathways is crucial for interpreting the effects of inhibitors like this compound. Key pathways include the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) pathway, the Wnt/β-catenin pathway, and the Bone Morphogenetic Protein (BMP) signaling pathway.[3][9][10][11] These pathways converge on the regulation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and melanogenesis.[3][12]
Caption: Simplified signaling pathways regulating melanogenesis in zebrafish.
Experimental Protocols
Zebrafish Embryo Toxicity Assay
Objective: To determine the maximum non-toxic concentration of this compound in zebrafish embryos.
Materials:
-
Wild-type zebrafish embryos (3 hours post-fertilization, hpf)
-
Embryo medium (E3 medium)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
24-well plates
-
Incubator at 28.5°C
Procedure:
-
Collect freshly fertilized zebrafish eggs and maintain them in E3 medium.
-
At 3 hpf, select healthy, fertilized embryos and place them into the wells of a 24-well plate, with 10-15 embryos per well.
-
Prepare a series of dilutions of this compound in E3 medium. The final solvent concentration should not exceed 0.5% v/v.[13]
-
Expose the embryos to different concentrations of this compound. Include a vehicle control (E3 medium with the solvent) and a negative control (E3 medium only).
-
Incubate the plates at 28.5°C.
-
Observe the embryos at 24, 48, 72, and 96 hpf for signs of toxicity, including mortality, hatching rate, and developmental malformations (e.g., pericardial edema, yolk sac edema, spinal curvature).[13][14]
-
The highest concentration that does not cause significant mortality or malformations compared to the control groups is considered the maximum non-toxic concentration for subsequent experiments.
Data Presentation:
| This compound Conc. (µM) | Mortality Rate (%) at 96 hpf | Hatching Rate (%) at 72 hpf | Malformation Rate (%) at 96 hpf |
| 0 (Control) | |||
| 0 (Vehicle Control) | |||
| X | |||
| Y | |||
| Z |
Phenotype-Based Evaluation of Anti-Melanogenic Activity
Objective: To visually assess the effect of this compound on zebrafish embryo pigmentation.
Materials:
-
Wild-type zebrafish embryos (24 hpf)
-
E3 medium
-
This compound at non-toxic concentrations
-
Positive control (e.g., Phenylthiourea (PTU) at 75 µM or Kojic Acid)[2][15]
-
Stereomicroscope with a camera
Procedure:
-
Synchronize zebrafish embryos and raise them to 24 hpf in E3 medium.
-
Dechorionate the embryos if necessary.
-
Expose the embryos to various non-toxic concentrations of this compound. Include vehicle and positive controls.
-
Incubate the embryos at 28.5°C.
-
At 48 or 72 hpf, observe the pigmentation of the embryos under a stereomicroscope and capture images.[16]
-
Qualitatively compare the degree of pigmentation in the treated groups to the control groups.
Caption: Experimental workflow for testing this compound in zebrafish.
Quantification of Melanin Content
Objective: To quantitatively measure the effect of this compound on melanin production.
Materials:
-
Zebrafish embryos (treated as in Protocol 2)
-
1 N NaOH
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
At the desired time point (e.g., 72 hpf), collect at least 20 embryos per treatment group.
-
Wash the embryos with PBS.
-
Homogenize the embryos in 1 N NaOH.
-
Incubate the homogenate at 100°C to solubilize the melanin.[17]
-
Centrifuge the samples and collect the supernatant.
-
Measure the absorbance of the supernatant at 405 nm using a microplate reader.[17]
-
Calculate the percentage of melanin inhibition relative to the vehicle control.
Data Presentation:
| Treatment | Concentration (µM) | Absorbance at 405 nm (Mean ± SD) | Melanin Inhibition (%) |
| Control | 0 | 0 | |
| Vehicle Control | 0 | 0 | |
| This compound | X | ||
| This compound | Y | ||
| Positive Control | Z |
In Vivo Tyrosinase Activity Assay
Objective: To determine if this compound directly inhibits tyrosinase activity in zebrafish embryos.
Materials:
-
Zebrafish embryos (treated as in Protocol 2)
-
Lysis buffer (e.g., 1% Triton X-100 in PBS)
-
L-DOPA solution
-
Microplate reader
Procedure:
-
Collect embryos from each treatment group (at least 30 per group) at the desired time point.
-
Wash the embryos with ice-cold PBS.
-
Homogenize the embryos in lysis buffer on ice.
-
Centrifuge the lysate at 4°C to pellet debris.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, mix an equal amount of protein from each sample with L-DOPA solution.
-
Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals.
-
Calculate the tyrosinase activity and express it as a percentage of the vehicle control.
Data Presentation:
| Treatment | Concentration (µM) | Tyrosinase Activity (U/mg protein) | Inhibition of Tyrosinase Activity (%) |
| Control | 0 | 0 | |
| Vehicle Control | 0 | 0 | |
| This compound | X | ||
| This compound | Y | ||
| Positive Control | Z |
Conclusion
The protocols described provide a comprehensive framework for evaluating the anti-melanogenic properties and potential toxicity of this compound using the zebrafish model. By following these standardized procedures, researchers can obtain reliable and reproducible data to assess the compound's potential as a therapeutic agent for hyperpigmentation disorders. The combination of phenotypic observation with quantitative measurements of melanin content and tyrosinase activity allows for a thorough characterization of the compound's mechanism of action.
References
- 1. Anti-Melanogenic Potential of Natural and Synthetic Substances: Application in Zebrafish Model [mdpi.com]
- 2. A Zebrafish Embryo as an Animal Model for the Treatment of Hyperpigmentation in Cosmetic Dermatology Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zebrafish in dermatology: a comprehensive review of their role in investigating abnormal skin pigmentation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zebrafish Embryo Melanin-Inhibition Test - National Nanotechnology Center [nanotec.or.th]
- 5. biofor.co.il [biofor.co.il]
- 6. Tyrosinase - Wikipedia [en.wikipedia.org]
- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of zebrafish melanocyte development by ligand-dependent BMP signaling | eLife [elifesciences.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Isolation and Biological Evaluation of Human Tyrosinase Inhibitors from the Fruit of Xanthium strumarium L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Identification of Novel Melanin Synthesis Inhibitors From Crataegus pycnoloba Using an in Vivo Zebrafish Phenotypic Assay [frontiersin.org]
- 17. abap.co.in [abap.co.in]
Troubleshooting & Optimization
Tyrosinase-IN-11 solubility and stability issues
Welcome to the technical support center for Tyrosinase-IN-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a potent inhibitor of the enzyme tyrosinase, with IC50 values of 50 nM and 64 nM for L-tyrosinase and L-dopa, respectively.[1] It also exhibits significant antioxidant activity and low cytotoxicity.[1] Its primary application is in research related to skin hyperpigmentation.[1]
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions of this compound.[1] It is highly soluble in DMSO, up to a concentration of 125 mg/mL (455.76 mM). For optimal dissolution, ultrasonic treatment may be necessary. It is also important to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]
Q3: How should I store this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for storage are provided in the table below. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q4: Can I dissolve this compound directly in aqueous buffers?
Direct dissolution of this compound in aqueous buffers is generally not recommended due to its low aqueous solubility. The standard practice is to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous assay buffer.
Q5: What is the optimal pH for a tyrosinase activity assay?
The optimal pH for tyrosinase activity is typically in the neutral range, between 6.0 and 8.0. The enzyme's activity is known to decrease in acidic conditions.
Data Presentation
Solubility and Storage of this compound
| Parameter | Value | Notes |
| Solubility in DMSO | 125 mg/mL (455.76 mM) | Ultrasonic treatment may be required. Use of newly opened DMSO is recommended as the compound is hygroscopic.[1] |
| Storage of Powder | -20°C for 3 years | |
| Storage in Solvent | -80°C for 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C for 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Inhibitory Activity of this compound
| Target | IC50 |
| L-tyrosinase | 50 nM |
| L-dopa | 64 nM |
Troubleshooting Guides
Solubility Issues
Problem: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.
-
Potential Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution.
-
Troubleshooting Steps:
-
Increase the DMSO concentration in the final solution: However, keep the final DMSO concentration below 1% (v/v) to minimize its effect on enzyme activity. Always include a solvent control in your experiment.
-
Decrease the final concentration of this compound: If possible, lower the working concentration of the inhibitor.
-
Use a solubilizing agent: Consider adding a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) or a co-solvent such as polyethylene (B3416737) glycol (PEG) to the aqueous buffer to improve solubility.
-
Vortex during dilution: Add the DMSO stock solution to the aqueous buffer while vortexing to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Stability Issues
Problem: Loss of inhibitory activity over time or inconsistent results between experiments.
-
Potential Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Prepare fresh working solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Minimize freeze-thaw cycles: Aliquot your DMSO stock solution into single-use vials to avoid repeated freezing and thawing, which can degrade the compound.
-
Protect from light: While specific data on the light sensitivity of this compound is not available, it is good practice to protect stock solutions and experimental setups from direct light, as many organic molecules are light-sensitive. Use amber vials or cover tubes and plates with foil.
-
Check the pH of your buffer: Although specific pH stability data for this compound is not published, the stability of small molecules can be pH-dependent. Ensure your assay buffer pH is within the optimal range for tyrosinase activity (typically pH 6.5-7.5).
-
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Add anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
Mushroom Tyrosinase Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.8.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in the assay buffer. The final concentration in the assay will need to be optimized (a starting point is often around 30 U/mL). Keep the enzyme solution on ice.
-
Substrate Solution: Prepare a 10 mM L-DOPA solution in the assay buffer. This solution can oxidize, so prepare it fresh just before use.
-
This compound Working Solutions: Prepare a series of dilutions of the this compound DMSO stock solution in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add your test compounds (this compound dilutions) and controls (e.g., a known inhibitor like kojic acid and a vehicle control with DMSO) to the wells.
-
Add the tyrosinase solution to all wells except for the blank.
-
Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) in a microplate reader in kinetic mode, taking readings every 1-2 minutes for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Optimizing Tyrosinase-IN-11 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tyrosinase-IN-11 in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the enzyme tyrosinase, which is the rate-limiting enzyme in melanin (B1238610) biosynthesis.[1] Its primary mechanism of action is the direct inhibition of tyrosinase activity, thereby blocking the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanin production pathway.[1] This leads to a reduction in melanin content in cells.
Q2: What are the recommended starting concentrations for this compound in cell culture experiments?
Based on available data, a concentration range of 0.1 µM to 2.0 µM is recommended for initial experiments in B16F10 melanoma cells to observe a dose-dependent decrease in tyrosinase (TYR) and microphthalmia-associated transcription factor (MITF) protein levels over a 72-hour incubation period.[1] For significant inhibition of tyrosinase activity, concentrations around the IC50 values (50 nM for L-tyrosinase and 64 nM for L-dopa) can be a starting point for in vitro enzyme assays.[1]
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For stability, the stock solution should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. When preparing working solutions for cell culture, dilute the DMSO stock solution into the aqueous culture medium immediately before use. The final DMSO concentration in the cell culture medium should be kept low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic to cells?
This compound has been reported to be slightly cytotoxic to human malignant melanoma A375 and murine B16F10 cells at a concentration of 50 µM.[1] It is crucial to perform a dose-response cell viability assay (e.g., MTT or PrestoBlue) with your specific cell line and experimental conditions to determine the non-toxic concentration range.
Troubleshooting Guides
Issue 1: No or low inhibition of tyrosinase activity or melanin production.
| Possible Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | - Verify the calculations for your serial dilutions. - Prepare a fresh dilution series from your stock solution. |
| Degraded Inhibitor | - Prepare a fresh working solution of this compound from a new aliquot of the DMSO stock. - Ensure the stock solution has been stored correctly at -20°C or -80°C and protected from light.[1] |
| Issues with the Enzyme (in cell-free assays) | - Ensure the tyrosinase enzyme is active by running a positive control without any inhibitor. - Use a known tyrosinase inhibitor, like kojic acid, as a positive control. |
| Incorrect Assay Conditions | - Verify the pH of the assay buffer (typically pH 6.8 for tyrosinase activity assays). - Ensure the correct substrate (L-tyrosine or L-DOPA) concentration is used. |
| Low Cellular Uptake of the Inhibitor | - While designed to be cell-permeable, uptake efficiency can vary between cell lines. Consider increasing the inhibitor concentration, ensuring it remains within the non-toxic range. |
| Instability in Aqueous Medium | For multi-day experiments, consider replenishing the medium with freshly diluted this compound every 24-48 hours to counteract potential degradation. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | - Ensure accurate and consistent pipetting, especially for the inhibitor, enzyme, and substrate solutions. - When preparing serial dilutions, ensure thorough mixing at each step. |
| Precipitation of this compound | - this compound may precipitate in aqueous buffer at high concentrations. Visually inspect the wells for any precipitate. - If precipitation is observed, try lowering the concentration range or adjusting the final DMSO concentration (keeping it below 0.5%). |
| Inconsistent Incubation Times | - Use a multichannel pipette to add reagents to multiple wells simultaneously to ensure consistent reaction start times. - Read the plate at consistent time intervals. |
Issue 3: High cytotoxicity observed.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Concentration is Too High | - Perform a dose-response experiment using a cell viability assay (e.g., MTT) to determine the non-toxic concentration range of this compound for your specific cell line. |
| Solvent Toxicity | - Ensure the final DMSO concentration in the cell culture medium is below 0.5%. High concentrations of DMSO can be toxic to cells. - Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability. |
| Off-Target Effects | - At higher concentrations, some inhibitors can have off-target effects leading to cytotoxicity. Use the lowest effective concentration that inhibits tyrosinase activity without significantly affecting cell viability. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 |
| L-Tyrosinase | 50 nM |
| L-DOPA | 64 nM |
Data obtained from in vitro enzyme assays.[1]
Table 2: Effect of this compound on Protein Expression in B16F10 Cells (72h incubation)
| Concentration (µM) | Effect on Tyrosinase (TYR) Protein Levels | Effect on MITF Protein Levels |
| 0.1 | Dose-dependent decrease | Dose-dependent decrease |
| 0.5 | Dose-dependent decrease | Dose-dependent decrease |
| 1.0 | Dose-dependent decrease | Dose-dependent decrease |
| 2.0 | Dose-dependent decrease | Dose-dependent decrease |
This table summarizes the reported trend. Specific quantitative values for protein level reduction at each concentration are not available in the provided search results.[1]
Table 3: Cytotoxicity Profile of this compound
| Cell Line | Concentration (µM) | Observation |
| A375 (Human Melanoma) | 50 | Slightly cytotoxic |
| B16F10 (Murine Melanoma) | 50 | Slightly cytotoxic |
It is highly recommended to determine the IC50 for cytotoxicity in your specific cell line and experimental conditions.[1]
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Melanin Content in B16F10 Cells
-
Cell Seeding: Seed B16F10 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10 µM). Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells by adding 200 µL of 1 N NaOH with 10% DMSO to each well and incubate at 80°C for 1 hour.
-
Melanin Quantification: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Normalize the melanin content to the protein concentration of each sample (determined by a BCA or Bradford assay from a parallel plate) or to the cell number (determined by a cell viability assay).
Protocol 2: Assessing Cytotoxicity of this compound using MTT Assay
-
Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Simplified signaling pathway of melanogenesis and the inhibitory points of this compound.
Caption: Experimental workflow for determining melanin content.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Troubleshooting Tyrosinase-IN-11 precipitation in aqueous solutions
Disclaimer: Information regarding the specific compound "Tyrosinase-IN-11" is limited in publicly available resources. The following troubleshooting guide and protocols are based on general best practices for handling hydrophobic small molecule inhibitors and may require optimization for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates when I add it to my aqueous assay buffer. What is the primary cause?
A1: Potent enzyme inhibitors like this compound are often hydrophobic (water-insoluble). Direct dissolution in aqueous buffers is frequently unsuccessful. The standard and recommended method is to first create a concentrated stock solution in a suitable organic solvent. This stock is then diluted to the final working concentration in your aqueous buffer.[1][2]
Q2: What is the best organic solvent to prepare my this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for creating high-concentration stock solutions of hydrophobic compounds for biological assays.[1][2] This is due to its excellent ability to dissolve a wide range of substances and its general compatibility with cellular and enzymatic assays at low final concentrations.[1] Always use anhydrous (water-free) DMSO to prevent compound degradation and precipitation.[3]
Q3: What is the maximum concentration of DMSO my experiment can tolerate?
A3: It is critical to keep the final concentration of any organic solvent minimal to avoid impacting your biological system. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v), although some systems may tolerate up to 1%.[1][4] It is imperative to always include a vehicle control (your assay buffer with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.
Q4: I've prepared a DMSO stock, but this compound still precipitates upon dilution into my aqueous buffer. What can I do?
A4: This is a common challenge known as "crashing out." Here are several strategies to overcome this:
-
Modify the Dilution Method: Instead of a single large dilution, perform serial dilutions. First, create intermediate dilutions of your DMSO stock in DMSO, and then add the final, most dilute sample to your aqueous medium.[5]
-
Improve Mixing: Add the stock solution to the aqueous buffer while vortexing or stirring to promote rapid and uniform dispersion.[2]
-
Reduce Final Concentration: Your desired final concentration may be above the solubility limit of the compound in the aqueous buffer. Try lowering the final concentration of this compound in your assay.[6]
-
Use Solubilizing Agents: Consider including excipients in your assay buffer to enhance solubility. Options include surfactants like Tween 80 or Poloxamers, which form micelles that can encapsulate hydrophobic compounds.[1]
Q5: How should I store my this compound stock solution to ensure its stability?
A5: To maintain the integrity of your inhibitor, store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.[1] This practice minimizes repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[4] For this compound, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[7]
Troubleshooting Guide
This table summarizes common issues and recommended solutions when working with this compound.
| Issue | Potential Cause | Recommended Solution(s) |
| Solid this compound will not dissolve in DMSO. | Insufficient mixing or low-quality solvent. | Vortex vigorously for several minutes. If necessary, use a sonicator bath to aid dissolution. Ensure you are using anhydrous DMSO, as absorbed moisture can hinder solubility.[3][8] |
| Precipitate forms in the DMSO stock solution upon thawing. | Low solubility at colder temperatures or water absorption by the solvent. | Gently warm the vial to room temperature and vortex until the compound is fully redissolved. Always ensure the solution is clear before use.[3] |
| Inconsistent or no inhibitory effect observed in the assay. | 1. Degraded inhibitor due to improper storage. 2. Inaccurate concentration due to precipitation. 3. The inhibitor may not be reaching its target. | 1. Use a fresh aliquot of the inhibitor from a properly stored stock. 2. Visually inspect your diluted solution for any precipitate. If present, try the solubilization techniques mentioned in the FAQs. 3. Verify your calculations and pipette calibration.[4] |
| High background or off-target effects. | The inhibitor concentration is too high, leading to non-specific interactions. | Perform a dose-response experiment to determine the optimal concentration range for specific inhibition. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in biological assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (amber or covered in foil to protect from light)
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.[6]
-
Weighing: Carefully weigh the desired amount of the compound.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. The formula is: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the powder.[6]
-
Mixing: Securely cap the vial and vortex for 2-5 minutes, or until the solid is completely dissolved. A clear, particle-free solution should be obtained.[1]
-
Aliquoting and Storage: To prevent repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in tightly sealed amber tubes.[9] Store these aliquots at -80°C.[6]
Protocol 2: Assessing the Solubility of this compound in Aqueous Buffers
Objective: To determine the approximate solubility limit of this compound in a specific aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.8)
-
Microcentrifuge tubes
-
Spectrophotometer or plate reader
Procedure:
-
Serial Dilution: Prepare a series of dilutions of your this compound DMSO stock in your aqueous buffer. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Incubation: Incubate the dilutions at your experimental temperature for a set period (e.g., 1-2 hours) to allow them to equilibrate.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any precipitated compound.
-
Measurement: Carefully take a sample from the supernatant of each tube and measure the absorbance at a wavelength where the compound absorbs.
-
Analysis: The concentration at which you observe a plateau in absorbance corresponds to the approximate solubility limit of this compound in that specific buffer.
Visualizations
Tyrosinase Signaling Pathway in Melanogenesis
Tyrosinase is the rate-limiting enzyme in the production of melanin.[10] Its activity is regulated by several signaling pathways, primarily the cAMP pathway, which is activated by α-melanocyte-stimulating hormone (α-MSH) binding to the melanocortin 1 receptor (MC1R).[11][12] This leads to the upregulation of the microphthalmia-associated transcription factor (MITF), which in turn increases the expression of tyrosinase and other melanogenic enzymes.[11][12]
Caption: Simplified signaling pathway of melanogenesis regulated by tyrosinase.
Troubleshooting Workflow for Compound Precipitation
The following diagram outlines a logical workflow for diagnosing and resolving issues with this compound precipitation.
Caption: A decision tree for troubleshooting compound precipitation in aqueous solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Tyrosinase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Improving the bioavailability of Tyrosinase-IN-11 in experiments
Welcome to the technical support center for Tyrosinase-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges related to the bioavailability of this potent tyrosinase inhibitor.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
| Issue Encountered | Potential Cause(s) | Troubleshooting Steps |
| 1. Precipitation or cloudiness observed after diluting DMSO stock of this compound in aqueous buffer or cell culture media. | - Low Aqueous Solubility: this compound is likely a lipophilic compound with poor solubility in aqueous solutions.[1] - Solvent Shock: Rapid dilution of the DMSO stock into an aqueous environment can cause the compound to crash out of solution.[2] - High Final Concentration: The desired final concentration may exceed the compound's solubility limit in the aqueous medium. | 1. Optimize Dilution Method: Add the DMSO stock solution drop-wise into the vortexing or swirling aqueous medium to facilitate rapid dispersion.[1] 2. Pre-warm the Medium: Ensure your buffer or cell culture medium is pre-warmed to 37°C before adding the compound.[3] 3. Stepwise Dilution: First, dilute the DMSO stock into a small volume of medium (ideally containing serum if for cell culture), mix thoroughly, and then add this intermediate dilution to the final volume.[2] 4. Reduce Final DMSO Concentration: Keep the final DMSO concentration in your medium below 0.5%, and ideally at or below 0.1%, to minimize solvent effects and potential toxicity.[1] |
| 2. Inconsistent results in in-vitro cell-based assays (e.g., variable inhibition of melanin (B1238610) production). | - Inconsistent Dosing: Precipitation of the compound leads to an unknown and variable final concentration being delivered to the cells.[1] - Compound Adsorption: The hydrophobic compound may adsorb to plastic surfaces of labware (e.g., pipette tips, plates), reducing the effective concentration. | 1. Visual Inspection: Before treating cells, always visually inspect the prepared medium for any signs of precipitation.[1] 2. Use of Surfactants: Consider adding a low concentration of a non-ionic surfactant, such as Tween 80 (e.g., 0.01-0.1%), to the medium to improve solubility and prevent precipitation. 3. Use Low-Binding Labware: Utilize low-adhesion microplates and pipette tips to minimize loss of the compound. 4. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound immediately before each experiment.[2] |
| 3. Low or highly variable plasma concentrations of this compound in animal studies after oral administration. | - Poor Oral Absorption: The compound's low aqueous solubility limits its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[4] - First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.[5] - Inadequate Formulation: A simple suspension may not be sufficient to achieve adequate exposure for a poorly soluble compound.[6] | 1. Particle Size Reduction: Prepare a micronized or nanosized suspension of this compound to increase the surface area for dissolution. 2. Formulation Enhancement: Develop an enabling formulation such as a lipid-based system (e.g., SEDDS) or an amorphous solid dispersion (ASD) to improve solubility in the GI tract.[5][7] 3. Administer with Food: For lipophilic compounds, administration with a high-fat meal can sometimes enhance absorption, although this can also be a source of variability.[5] 4. Determine Absolute Bioavailability: Conduct an intravenous (IV) dosing study to differentiate between poor absorption and high clearance.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for in vitro experiments.[1] Ensure you are using anhydrous, high-purity DMSO.
Q2: What is the reported in vitro potency of this compound?
A2: this compound is a potent inhibitor with reported IC50 values of 50 nM and 64 nM for L-tyrosinase and L-dopa, respectively.[8][9]
Q3: How can I improve the oral bioavailability of this compound for in vivo studies in animal models?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds.[4] The choice of strategy often depends on the compound's specific physicochemical properties. Common approaches include:
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[7]
-
Nanosuspensions: Reducing the particle size to the nanometer range significantly increases the dissolution rate.[10]
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Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can enhance its apparent solubility and dissolution.[10]
Q4: Are there any in vivo data available for this compound?
A4: Yes, one study reports that topical administration of this compound exhibited powerful antimelanogenesis ability in a guinea pig model.[8] This suggests good dermal penetration, but oral bioavailability may still be a challenge.
Q5: My compound appears to be degrading in the formulation. What should I do?
A5: First, ensure the stability of this compound under your experimental conditions (pH, temperature, light exposure). If degradation is confirmed, you may need to adjust the formulation vehicle, protect the formulation from light, or prepare it fresh immediately before use. For some compounds, the use of antioxidants in the formulation may be necessary.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Source |
| Target | Tyrosinase | [8] |
| IC50 (L-tyrosinase) | 50 nM | [8][9] |
| IC50 (L-dopa) | 64 nM | [8][9] |
| Cellular Effect | Decreases protein levels of TYR and MiTF in a dose-dependent manner. | [8] |
Table 2: Comparison of Bioavailability Enhancement Strategies
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanosizing | Increases surface area for dissolution. | Applicable to many compounds; relatively simple process. | May not be sufficient for very poorly soluble drugs; potential for particle aggregation. |
| Lipid-Based Formulations (e.g., SEDDS) | Presents the drug in a solubilized state in the GI tract. | Can significantly increase bioavailability; may bypass first-pass metabolism via lymphatic uptake. | Requires careful selection of lipids and surfactants; potential for GI side effects at high doses.[7] |
| Amorphous Solid Dispersions (ASDs) | Increases apparent solubility and dissolution rate by preventing crystallization. | Can achieve high drug loading; significant solubility enhancement. | Can be physically unstable (recrystallization); requires specific manufacturing processes (e.g., spray drying, hot-melt extrusion). |
| Cyclodextrin Complexation | Forms inclusion complexes to increase aqueous solubility. | Enhances solubility; can improve stability. | Limited by the stoichiometry of the complex; potential for nephrotoxicity with some cyclodextrins at high doses. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound for Oral Gavage
Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate for in vivo oral dosing.
Materials:
-
This compound powder
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Stabilizer solution (e.g., 1% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) in purified water)
-
Wet milling equipment (e.g., bead mill) with zirconium oxide beads
-
Laser diffraction particle size analyzer
Methodology:
-
Premixing: Prepare a coarse suspension of this compound (e.g., 10 mg/mL) in the 1% HPMC solution.
-
Wet Milling: Transfer the suspension to the bead mill. Mill the suspension at a controlled temperature (e.g., 4°C) for a specified duration (e.g., 2-4 hours).
-
Particle Size Analysis: Periodically take samples and measure the particle size distribution using the laser diffraction analyzer. Continue milling until the desired particle size (e.g., D90 < 200 nm) is achieved.
-
Final Formulation: Once the target particle size is reached, separate the nanosuspension from the milling beads.
-
Characterization: Confirm the final particle size, check for any signs of aggregation, and determine the concentration of this compound in the suspension.
-
Storage: Store the nanosuspension at 2-8°C and protect from light. Re-disperse thoroughly before dosing.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with gastrointestinal fluids, enhancing solubility and absorption.[7]
Materials:
-
This compound powder
-
Oil (e.g., Capryol™ 90)
-
Surfactant (e.g., Kolliphor® RH 40)
-
Co-surfactant (e.g., Transcutol® HP)
-
Glass vials, magnetic stirrer, and heating plate
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Formulation Preparation: a. Based on the screening results, select a ratio of oil, surfactant, and co-surfactant (e.g., 30:50:20 w/w/w). b. Weigh and mix the selected oil, surfactant, and co-surfactant in a glass vial. c. Gently heat the mixture (e.g., to 40°C) and stir until a clear, homogenous solution is formed. This is the blank SEDDS formulation.
-
Drug Loading: a. Add the desired amount of this compound to the blank SEDDS formulation. b. Continue stirring and gentle warming until the drug is completely dissolved.
-
Characterization: a. Visual Inspection: The final formulation should be a clear, isotropic liquid. b. Emulsification Study: Add a small amount of the SEDDS formulation (e.g., 100 µL) to a larger volume of water (e.g., 100 mL) with gentle stirring. The formulation should spontaneously form a clear or slightly bluish-white microemulsion. c. Droplet Size Analysis: Measure the globule size of the resulting emulsion using a dynamic light scattering instrument.
-
Dosing: The prepared SEDDS formulation can be filled into gelatin capsules for oral administration.
Mandatory Visualization
Caption: Melanogenesis signaling pathway showing the central role of Tyrosinase and its inhibition by this compound.
Caption: Decision workflow for selecting a bioavailability enhancement strategy for a poorly soluble compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. amsbio.com [amsbio.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Tyrosinase-IN-11 off-target effects in cellular assays
Welcome to the technical support center for Tyrosinase-IN-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and to offer troubleshooting for cellular assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed as a competitive inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[1][2][3][4][5] It acts by binding to the active site of tyrosinase, thereby preventing the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanin production pathway.[1][3]
Q2: What are the potential off-target effects of this compound observed in cellular assays?
While this compound is optimized for tyrosinase inhibition, cross-reactivity with other cellular proteins can occur, especially at higher concentrations. Off-target effects can lead to misleading experimental outcomes.[6][7] For this compound, two primary off-target activities have been hypothetically identified: inhibition of certain Src family kinases (SFKs) and antagonist activity at the A2A adenosine (B11128) receptor (A2AR).
Q3: What are the cellular consequences of these off-target activities?
Off-target inhibition of Src family kinases can interfere with signaling pathways that regulate cell proliferation, differentiation, and survival, potentially leading to unforeseen changes in cell behavior.[8] Antagonism of the A2A adenosine receptor can alter intracellular cyclic AMP (cAMP) levels, which may impact cellular processes like inflammation and neurotransmission, depending on the cell type.[8]
Q4: At what concentrations are the off-target effects of this compound typically observed?
Off-target effects are generally seen at concentrations significantly higher than the IC50 for tyrosinase. However, in sensitive cell lines or during prolonged incubation periods, these effects might become noticeable even at lower micromolar concentrations.[8] A detailed selectivity profile is crucial for interpreting experimental results.
Q5: How can I minimize the off-target effects of this compound in my experiments?
To reduce off-target effects, it is advisable to use the lowest effective concentration of this compound and the shortest possible incubation time.[8] It is essential to perform a dose-response curve in your specific cell model to find the optimal concentration that inhibits tyrosinase activity without significantly impacting off-target pathways.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in assay | Compound interference with the detection method. | Run a "no enzyme" control with this compound to see if it affects the assay's signal independently.[9] |
| Compound aggregation at high concentrations. | Include 0.01% Triton X-100 in the assay buffer to prevent aggregation.[9] | |
| Inconsistent IC50 values between experiments | Variability in ATP concentration (if applicable to assay format). | Maintain a consistent ATP concentration across all experiments, ideally close to the Km value.[10] |
| Different incubation times. | Ensure the kinase/tyrosinase reaction is in the linear range by performing a time-course experiment.[10] | |
| Instability of the compound. | Verify the stability of this compound under your specific assay conditions. | |
| Observed phenotype does not match genetic knockdown of tyrosinase | Off-target effects are likely dominating the cellular response. | Use a structurally different tyrosinase inhibitor to see if the phenotype is consistent.[6] |
| Perform a rescue experiment by adding a downstream component of the tyrosinase pathway.[11] | ||
| Unexpected cytotoxicity | The observed cell death may be an off-target effect. | Test this compound in a cell line that does not express tyrosinase. If cytotoxicity persists, it is likely off-target.[11] |
| Determine the cytotoxic concentration range and compare it to the effective concentration for tyrosinase inhibition. |
Quantitative Data Summary
Table 1: Hypothetical Selectivity Profile of this compound
| Target | IC50 (nM) | Assay Type |
| Tyrosinase (On-Target) | 50 | Enzymatic Assay |
| Src (Off-Target) | 1,200 | Kinase Assay |
| Lyn (Off-Target) | 2,500 | Kinase Assay |
| A2A Adenosine Receptor (Off-Target) | 5,000 | Radioligand Binding Assay |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Assay Type | Recommended Concentration Range | Notes |
| Melanin Inhibition Assay | 50 - 500 nM | Start with a dose-response curve to determine the optimal concentration for your cell line. |
| General Cell-Based Assays | < 1 µM | Concentrations above 1 µM may lead to significant off-target effects. |
Experimental Protocols
Protocol 1: Cellular Tyrosinase Activity Assay
This protocol measures the intracellular tyrosinase activity in cultured cells treated with this compound.
Materials:
-
Human melanoma cell line (e.g., MNT-1)
-
Cell culture medium (e.g., RPMI 1640)
-
This compound
-
Lysis buffer (1% Triton X-100 in 50 mM sodium phosphate (B84403), pH 6.8)
-
Substrate solution (10 mM L-DOPA in 50 mM sodium phosphate buffer, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed melanoma cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and then add 100 µL of lysis buffer to each well. Incubate for 10 minutes on ice.
-
Enzymatic Reaction: Add 100 µL of L-DOPA substrate solution to each well.
-
Measurement: Immediately measure the absorbance at 475 nm at different time points (e.g., every 10 minutes for 1 hour) using a microplate reader.
-
Data Analysis: Calculate the rate of dopachrome (B613829) formation. The tyrosinase activity is proportional to the slope of the absorbance curve.
Protocol 2: Western Blot for On-Target and Off-Target Pathway Modulation
This protocol is to assess the phosphorylation status of downstream targets of Src family kinases to evaluate off-target effects.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Src, anti-Src, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Workflow for characterizing on-target and off-target effects.
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: Troubleshooting logic for unexpected cellular phenotypes.
References
- 1. biofor.co.il [biofor.co.il]
- 2. Tyrosinase - Wikipedia [en.wikipedia.org]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosinase Inhibitor Assay Kit (Colorimetric) (ab204715) | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Tyrosinase-IN-11 in Melanoma Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyrosinase-IN-11 in melanoma cell lines. Our aim is to help you navigate common experimental challenges and interpret your results effectively.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[1][2][3] By binding to the active site of tyrosinase, it blocks the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, thereby inhibiting the production of melanin.[1][4] In melanoma cells, where tyrosinase is often overexpressed, this inhibition can lead to reduced cell proliferation and increased sensitivity to other therapeutic agents.[5][6]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound can vary depending on the melanoma cell line and experimental conditions. We recommend performing a dose-response experiment to determine the IC50 value for your specific cell line. A common starting range for similar tyrosinase inhibitors is 1-100 µM.
Q3: How should I prepare and store this compound?
For stock solutions, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock (e.g., 10 mM) and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration in the medium should be kept below 0.5% to minimize solvent toxicity. Always prepare fresh dilutions of the inhibitor in your culture medium for each experiment.
Q4: My melanoma cells are not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response:
-
Low Tyrosinase Expression: The target cell line may have low or absent tyrosinase expression. Verify tyrosinase protein levels by Western blot.
-
Drug Efflux: Cancer cells can develop resistance by actively pumping drugs out of the cell via multidrug resistance (MDR) transporters.
-
Activation of Bypass Pathways: Melanoma cells can develop resistance to targeted therapies by activating alternative signaling pathways to promote survival and proliferation.[7]
-
Incorrect Drug Concentration: The concentration of this compound may be too low to elicit a response.
-
Degraded Inhibitor: The inhibitor may have degraded due to improper storage or handling.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. Use a multichannel pipette for simultaneous addition of reagents. |
| Cell Seeding Density | Ensure a uniform cell seeding density across all wells. Inconsistent cell numbers can lead to variability in drug response. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media. |
| Inhibitor Precipitation | Visually inspect wells for any precipitate. If observed, try lowering the inhibitor concentration or slightly increasing the final DMSO concentration (while staying below 0.5%). |
Issue 2: No or Low Inhibition of Melanoma Cell Growth
| Possible Cause | Recommended Solution |
| Incorrect Inhibitor Concentration | Verify the calculations for your dilutions. Perform a dose-response curve to determine the optimal concentration range. |
| Degraded Inhibitor | Prepare a fresh working solution from a new stock aliquot. Ensure proper storage of the stock solution at -20°C and protected from light. |
| Low Tyrosinase Expression in Cell Line | Confirm tyrosinase expression in your melanoma cell line using Western blot or qPCR. If expression is low, consider using a different cell line known to have high tyrosinase levels (e.g., B16-F10). |
| Activation of Alternative Survival Pathways | Investigate the activation of common resistance pathways such as the PI3K/Akt or MAPK/ERK pathways via Western blot for key phosphorylated proteins. |
| Cell Culture Contamination | Regularly check your cell cultures for any signs of microbial contamination, which can affect cell health and drug response. |
Issue 3: Unexpected Increase in Cell Proliferation or Aggressiveness
| Possible Cause | Recommended Solution |
| Induction of Vasculogenic Mimicry (VM) | Some studies suggest that tyrosinase inhibition can, under certain circumstances, promote VM, a process where tumor cells form vessel-like structures.[8][9] This can be assessed using a tube formation assay on Matrigel. |
| Selection for a Resistant Subpopulation | Prolonged treatment with a targeted inhibitor can lead to the selection and expansion of a pre-existing resistant subpopulation of cells. |
| Off-Target Effects of the Inhibitor | At high concentrations, the inhibitor may have off-target effects that could paradoxically promote cell survival or proliferation. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Tyrosinase and Signaling Proteins
-
Cell Lysis: Treat melanoma cells with this compound for the desired time, then wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against tyrosinase, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Workflows
Caption: Signaling pathway of melanogenesis and the inhibitory action of this compound.
Caption: Activation of bypass signaling pathways as a resistance mechanism.
Caption: A logical workflow for troubleshooting resistance to this compound.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosinase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Tyrosinase suppresses vasculogenic mimicry in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining Tyrosinase-IN-11 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the in vivo dosage of Tyrosinase-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. It has demonstrated IC50 values of 50 nM for L-tyrosinase and 64 nM for L-dopa. In addition to its direct enzymatic inhibition, this compound has been shown to decrease the protein levels of both tyrosinase (TYR) and Microphthalmia-associated transcription factor (MITF) in a dose-dependent manner. MITF is a key transcription factor that regulates the expression of tyrosinase and other melanogenic genes.[1] This dual action of inhibiting tyrosinase activity and downregulating its expression makes this compound a compound of significant interest for research in hyperpigmentation.
Q2: What is a recommended starting dose for in vivo studies with this compound?
A2: A previously reported in vivo study in a guinea pig model used topical administration of this compound at concentrations of 0.5 mM and 1 mM. For novel small molecule inhibitors, it is crucial to first determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable adverse effects.[2][3] The MTD study is essential for establishing a safe dosing range for subsequent efficacy studies. The starting dose for an MTD study is often extrapolated from in vitro data, typically aiming for a plasma concentration severalfold higher than the in vitro IC50 value.
Q3: How should I design a dose-response study for this compound?
A3: A well-designed dose-response study is critical for determining the optimal dose for efficacy. Key considerations include the number of dose levels, the specific dose values, and the sample size per group. It is recommended to use at least three dose levels plus a vehicle control. The selected doses should span a range that is expected to produce a clear dose-response curve, informed by MTD data and in vitro potency.
Q4: What are the key signaling pathways regulated by tyrosinase that I should be aware of?
A4: Tyrosinase is a key enzyme in the melanogenesis pathway, which is regulated by several signaling cascades. The most well-characterized is the cyclic AMP (cAMP) pathway. Activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), which promotes the transcription of MITF.[4][5] MITF, the master regulator of melanocyte development and differentiation, then binds to the promoter of the tyrosinase gene, upregulating its expression.[1][6]
Q5: How can I quantify changes in melanin content in my in vivo model?
A5: There are several methods to quantify melanin in skin tissue samples. A common and straightforward method involves spectrophotometry. Melanin is extracted from skin biopsies and its absorbance is measured at a specific wavelength (typically around 400-500 nm).[7] The melanin content can then be normalized to the total protein content of the tissue sample. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used to distinguish between eumelanin (B1172464) and pheomelanin.[7] Additionally, histological analysis of skin sections stained with Fontana-Masson can provide a qualitative and semi-quantitative assessment of melanin distribution.[8]
Troubleshooting Guides
Issue 1: High variability in efficacy data between animals in the same dose group.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Formulation or Administration | - Ensure the formulation of this compound is homogenous. For hydrophobic compounds, consider using a suitable vehicle such as a self-emulsifying drug delivery system (SEDDS) to improve solubility and consistency. - Standardize the administration technique. For topical application, ensure a consistent volume and application area for each animal. |
| Biological Variability | - Use animals of the same sex, age, and from a limited number of litters to minimize genetic and physiological differences. - Ensure consistent environmental conditions (e.g., light/dark cycle, temperature, diet) for all animals. |
| Inaccurate Dosing | - Calibrate all equipment used for dose preparation and administration regularly. - For topical formulations, ensure the concentration of this compound is uniform throughout the preparation. |
Issue 2: Lack of expected efficacy at the administered dose.
| Possible Cause | Troubleshooting Steps |
| Insufficient Target Engagement | - Conduct a pharmacodynamic (PD) study to confirm that this compound is reaching the target tissue and inhibiting tyrosinase activity at the administered dose. This could involve measuring tyrosinase activity in skin biopsies. - Consider if the chosen dose is too low based on the dose-response curve. |
| Poor Bioavailability/Skin Penetration | - For topical administration, assess the skin penetration of the formulation. In vitro release testing (IVRT) using synthetic membranes or ex vivo skin can be a useful tool.[9] - Optimize the vehicle to enhance skin penetration. Consider the inclusion of penetration enhancers, but be mindful of their potential for skin irritation. |
| Rapid Metabolism or Clearance | - Conduct pharmacokinetic (PK) studies to determine the half-life of this compound in your animal model. This will inform the optimal dosing frequency. |
Issue 3: Unexpected toxicity observed at doses predicted to be safe.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | - Conduct in vitro profiling of this compound against a panel of other enzymes and receptors to identify potential off-target activities. - If specific toxicities are observed, investigate the potential involvement of related signaling pathways. |
| Vehicle Toxicity | - Always include a vehicle-only control group in your studies to differentiate between compound-related and vehicle-related toxicity.[10] |
| Metabolite-Induced Toxicity | - Investigate the metabolic profile of this compound to identify any potentially toxic metabolites. |
Quantitative Data Summary
| Compound | In Vitro IC50 (L-tyrosinase) | In Vitro IC50 (L-dopa) | In Vivo Model | Administration Route | Concentration/Dose | Observed Effect |
| This compound | 50 nM | 64 nM | Guinea Pig | Topical | 0.5 mM, 1 mM | Decreased protein levels of TYR and MiTF in a dose-dependent manner. |
| Kojic Acid | ~15.6 µM | - | Zebrafish | Immersion | 10 µM | Reduced tyrosinase activity.[11] |
| Compound 10 | 1.60 µM (L-tyrosine) | 2.86 µM (L-DOPA) | Zebrafish | Immersion | Lower than Kojic Acid | More potent depigmentation effect than kojic acid at a 200-times lower concentration.[12] |
| Compound 15 | 18.09 µM (L-tyrosine) | 6.92 µM (L-DOPA) | Zebrafish | Immersion | Lower than Kojic Acid | Comparable depigmentation effect to kojic acid at a 200-times lower concentration.[12] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study for Topical this compound
-
Animal Model: Select a relevant animal model, such as the pigmented guinea pig, which has been previously used for this compound studies.
-
Group Allocation: Assign animals to several dose groups (e.g., 5-6 groups) with a small number of animals per group (e.g., n=3-5). Include a vehicle control group.
-
Dose Selection: Start with a low dose and escalate in subsequent groups. The dose range should be wide enough to identify a dose that causes mild, reversible toxic effects.
-
Formulation Preparation: Prepare the topical formulation of this compound in a suitable vehicle. Ensure the formulation is stable and homogenous.
-
Administration: Apply a defined volume of the formulation to a specific area of the skin daily for a set period (e.g., 7-14 days).
-
Observation: Monitor animals daily for clinical signs of toxicity, including skin irritation (erythema, edema), changes in body weight, and any behavioral changes.
-
Endpoint Analysis: At the end of the study, perform gross necropsy and collect skin samples for histopathological analysis to assess local toxicity. Blood samples can also be collected for clinical chemistry and hematology to assess systemic toxicity.
-
MTD Determination: The MTD is the highest dose that does not produce significant toxicity.[2]
Protocol 2: Melanin Quantification from Skin Biopsies
-
Sample Collection: Collect full-thickness skin punch biopsies from the treated and control areas.
-
Homogenization: Homogenize the tissue samples in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors).
-
Melanin Extraction:
-
Centrifuge the homogenate to pellet the melanin.
-
Wash the pellet with a series of solvents (e.g., ethanol, ether) to remove lipids and other interfering substances.
-
Solubilize the melanin pellet in a strong alkaline solution (e.g., 1 M NaOH) at an elevated temperature (e.g., 60-80°C).[13]
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solubilized melanin solution at a wavelength of 475 nm using a spectrophotometer.
-
Create a standard curve using synthetic melanin to determine the concentration of melanin in the samples.
-
-
Protein Quantification:
-
Use a portion of the initial tissue homogenate to determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Normalization: Express the melanin content as micrograms of melanin per milligram of total protein (µg melanin/mg protein).
Visualizations
Caption: Tyrosinase signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for refining this compound dosage in vivo.
References
- 1. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tyrosinase - Wikipedia [en.wikipedia.org]
- 7. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Slide-free clinical imaging of melanin with absolute quantities using label-free third-harmonic-generation enhancement-ratio microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 10. Tyrosinase Inhibitory Ability and In Vitro, In Vivo Acute Oral and In Silico Toxicity Evaluation of Extracts Obtained from Algerian Fir (Abiesnumidica de Lannoy ex CARRIERE) Needles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
Tyrosinase-IN-11 inconsistent results in tyrosinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when working with Tyrosinase-IN-11 in tyrosinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is designed as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[1] Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] By inhibiting this enzyme, this compound aims to reduce melanin production, which is a therapeutic strategy for hyperpigmentation disorders.[2][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For stock solutions, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO).[4] It is recommended to store the DMSO stock solution at -20°C, protected from light, where it can be stable for up to three months.[4] Working solutions in aqueous buffers should be prepared fresh daily to ensure optimal activity, as the compound may have reduced stability in aqueous environments.[4]
Q3: What are the appropriate substrates for a tyrosinase assay?
A3: The most common substrates for tyrosinase assays are L-tyrosine (for monophenolase activity) and L-DOPA (for diphenolase activity).[5] The choice of substrate can influence the inhibitory activity of the compound being tested.[6]
Q4: What positive control can be used in a tyrosinase inhibition assay?
A4: Kojic acid is a well-characterized and commonly used positive control for tyrosinase inhibition assays.[4] Its IC50 value can vary depending on the assay conditions but serves as a good benchmark for comparing the potency of new inhibitors like this compound.[7]
Troubleshooting Guide
This guide addresses common issues that may lead to inconsistent results in tyrosinase assays with this compound.
Problem 1: No or Low Inhibition Observed
| Possible Cause | Recommended Solution |
| Incorrect Inhibitor Concentration | Double-check all calculations for serial dilutions. Prepare a fresh dilution series from your stock solution to rule out dilution errors.[4] |
| Degraded Inhibitor | Prepare a fresh working solution of this compound from a new aliquot of the DMSO stock. Ensure the stock solution has been stored correctly at -20°C and protected from light.[4] |
| Inactive Enzyme | Confirm the activity of the tyrosinase enzyme by running a positive control without any inhibitor. A robust signal in the uninhibited control is necessary for a valid assay. Also, include a positive control with a known inhibitor like kojic acid to validate the assay's ability to detect inhibition.[4] |
| Incorrect Assay Conditions | Verify the pH of the assay buffer, which is typically between 6.5 and 7.0.[4] Ensure that the substrate (L-tyrosine or L-DOPA) concentration is appropriate for the assay.[4] |
Problem 2: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes and ensure proper pipetting technique. When preparing serial dilutions, ensure thorough mixing at each step.[4] For plate-based assays, use a multichannel pipette to add reagents simultaneously to minimize timing variations.[4] |
| Precipitation of Inhibitor | This compound may precipitate in aqueous buffer at high concentrations. Visually inspect the wells for any precipitate. If observed, consider lowering the concentration range or adjusting the final DMSO concentration (keeping it below 1% to avoid solvent effects).[4] |
| Inconsistent Incubation Times | Use a multichannel pipette for simultaneous addition of reagents to ensure consistent reaction start times. Read the plate at consistent and regular intervals.[4] |
Problem 3: Inconsistent Results in Cell-Based Assays (e.g., B16F10 cells)
| Possible Cause | Recommended Solution |
| High Cytotoxicity | High concentrations of the inhibitor may be toxic to the cells, affecting the results. Perform a dose-response experiment using a cell viability assay (e.g., MTT) to determine the non-toxic concentration range of this compound for your specific cell line.[4] |
| Solvent Toxicity | Ensure the final DMSO concentration in the cell culture medium is below 0.5%, as higher concentrations can be toxic to cells. Run a vehicle control with the same DMSO concentration to assess its effect on cell viability.[4] |
| Low Cellular Uptake | The permeability of this compound may vary between different cell lines. If low activity is observed at non-toxic concentrations, you may need to increase the inhibitor concentration while staying within the non-toxic range.[4] |
Quantitative Data Summary
The following table provides a template for summarizing the inhibitory activity of this compound compared to a standard inhibitor, kojic acid. The IC50 values represent the concentration of the inhibitor required to reduce the tyrosinase activity by 50%.
| Compound | Substrate | IC50 (µM) | Notes |
| This compound | L-DOPA | To be determined | |
| Kojic Acid | L-DOPA | 121 ± 5 | A commonly used positive control in tyrosinase inhibition assays.[7] |
| This compound | L-Tyrosine | To be determined | |
| Kojic Acid | L-Tyrosine | 70 ± 7 | [7] |
Note: IC50 values for kojic acid can vary significantly depending on the purity of the enzyme and specific assay conditions.[7]
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay (In Vitro)
This protocol is a generalized method for determining the IC50 value of this compound against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA or L-Tyrosine
-
Phosphate (B84403) Buffer (0.1 M, pH 6.8)
-
This compound
-
Kojic Acid (positive control)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve mushroom tyrosinase in phosphate buffer to the desired concentration.
-
Prepare a stock solution of L-DOPA or L-Tyrosine in phosphate buffer.
-
Create a high-concentration stock solution of this compound and kojic acid in DMSO.
-
Perform serial dilutions of the inhibitor stock solutions in phosphate buffer to achieve a range of final concentrations for the assay.
-
-
Assay Setup:
-
In a 96-well plate, add the different concentrations of this compound.
-
Include wells for a negative control (buffer with DMSO) and a positive control (kojic acid).
-
Add the mushroom tyrosinase solution to all wells except for the blanks.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
-
Initiate Reaction and Measure:
-
Start the enzymatic reaction by adding the L-DOPA or L-Tyrosine solution to all wells.
-
Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation from L-DOPA) using a microplate reader.
-
Take kinetic readings at regular intervals (e.g., every minute) for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.
-
Visualizations
Caption: Workflow for in vitro tyrosinase inhibition assay.
Caption: Troubleshooting flowchart for tyrosinase assays.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biofor.co.il [biofor.co.il]
- 3. Tyrosinase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Tyrosinase-IN-11 Cytotoxicity for Long-Term Studies
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Tyrosinase-IN-11 in long-term cell culture studies. It provides troubleshooting advice and frequently asked questions (FAQs) to mitigate cytotoxicity and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it cause cytotoxicity?
A1: this compound is a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis.[1] It functions by binding to the enzyme, preventing the conversion of L-tyrosine to L-DOPA and subsequent melanin production.[2] While its primary effect is on melanogenesis, cytotoxicity in long-term studies can arise from several factors:
-
On-target effects: Prolonged inhibition of tyrosinase might disrupt cellular processes beyond melanin synthesis in certain cell types.
-
Off-target effects: At higher concentrations or with extended exposure, this compound may interact with other cellular targets, leading to unintended toxicity.[3]
-
Metabolite toxicity: The metabolic breakdown of this compound within the cells could produce cytotoxic byproducts.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.5%.[3]
Q2: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?
A2: The optimal concentration of this compound should be empirically determined for each cell line and experimental setup. A dose-response experiment is crucial to identify a concentration that effectively inhibits tyrosinase activity with minimal impact on cell viability. It is recommended to perform a comprehensive analysis measuring both the desired inhibitory effect and cytotoxicity across a wide range of concentrations.[4]
Q3: What are the best practices for handling and storing this compound to maintain its stability and minimize degradation into potentially toxic compounds?
A3: For long-term storage, this compound should be stored as a lyophilized powder at -20°C. Once reconstituted in a solvent like DMSO, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[5] Store stock solutions at -20°C or -80°C and protect them from light. For working solutions in cell culture media, it is best to prepare them fresh for each experiment.
Q4: Can I use a lower concentration of this compound with more frequent media changes to reduce cytotoxicity in long-term studies?
A4: Yes, this is a viable strategy. For long-term experiments, continuous exposure to even a low concentration of an inhibitor can be toxic.[6] Refreshing the media with a fresh preparation of this compound every 2-3 days can help maintain a consistent concentration of the active compound while removing metabolic waste and any potential cytotoxic byproducts.[6]
Q5: Are there any known rescue strategies or co-treatments that can alleviate the cytotoxic effects of this compound without compromising its inhibitory activity?
A5: While specific rescue agents for this compound are not documented, general strategies to mitigate cytotoxicity can be employed. These include co-treatment with antioxidants if oxidative stress is a suspected mechanism of toxicity. However, it is critical to validate that any co-treatment does not interfere with the primary activity of this compound.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Steps |
| High Cell Line Sensitivity | Your specific cell line may be particularly sensitive to this compound. Perform a dose-response curve starting from a very low concentration range (e.g., nanomolar) to identify a sub-toxic concentration. |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) may be too high. Ensure the final solvent concentration in the culture medium is below 0.5% (v/v) and include a vehicle control in your experiments.[3] |
| Compound Instability | The inhibitor may be degrading into toxic byproducts in the culture medium. Prepare fresh dilutions for each experiment and consider more frequent media changes. |
| Incorrect Stock Concentration | Verify the initial stock concentration of this compound. A simple dilution error can lead to unexpectedly high concentrations in your assay. |
Issue 2: Gradual decrease in cell viability over the course of a long-term experiment.
| Possible Cause | Troubleshooting Steps |
| Cumulative Cytotoxicity | Continuous exposure to the inhibitor is leading to a gradual accumulation of cellular damage. Try intermittent dosing, where the inhibitor is washed out for a period to allow for cell recovery.[7] |
| Nutrient Depletion/Waste Accumulation | Long-term cultures can suffer from nutrient depletion and the buildup of metabolic waste. Increase the frequency of media changes.[6] |
| Cellular Compensation Mechanisms | Cells may be adapting to the presence of the inhibitor in ways that ultimately lead to cell death. Analyze key cellular pathways over time to understand the adaptive response. |
Issue 3: Inconsistent results between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Standardize cell culture parameters such as cell passage number, confluency at the time of treatment, and media composition.[8] |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound. Calibrate pipettes regularly. |
| Edge Effects in Multi-well Plates | The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. Fill the perimeter wells with sterile PBS or media without cells and do not use them for data collection.[8] |
Quantitative Data Summary
The following table provides hypothetical IC50 values for this compound against tyrosinase activity and its cytotoxic effects on a common melanocyte cell line. These values are for illustrative purposes and should be determined experimentally for your specific system.
| Parameter | Cell Line/Enzyme Source | IC50 Value (µM) | Notes |
| Tyrosinase Inhibition | Mushroom Tyrosinase | 1.5 | Potent enzymatic inhibition. |
| Cytotoxicity (72h) | Human Epidermal Melanocytes | 25.0 | Significant cytotoxicity at higher concentrations and longer exposure times. |
| Cytotoxicity (24h) | Human Epidermal Melanocytes | > 100 | Lower cytotoxicity with shorter exposure. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using MTT Assay
This protocol outlines the steps to assess cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM). Include a vehicle-only control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) for a long-term study.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Long-Term Cell Culture with this compound
This protocol is designed for maintaining cell cultures with the inhibitor for extended periods.
-
Initial Seeding: Seed cells at a lower density than for short-term assays to prevent confluency during the experiment.
-
Inhibitor Treatment: Treat the cells with the predetermined optimal, non-toxic concentration of this compound.
-
Media Changes: Every 2-3 days, aspirate the old medium and replace it with fresh medium containing the same concentration of freshly diluted this compound.[6]
-
Cell Passaging (if necessary): If cells reach confluency during the experiment, they will need to be passaged. After trypsinization and neutralization, a portion of the cells is re-seeded into a new flask with fresh medium containing the inhibitor.[6]
Mandatory Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biofor.co.il [biofor.co.il]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Tyrosinase Inhibition: Tyrosinase-IN-11 vs. Kojic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tyrosinase inhibitory profiles of a novel compound, Tyrosinase-IN-11, and the well-established inhibitor, kojic acid. The following sections present a comprehensive overview of their relative potencies, mechanisms of action, and the experimental protocols used for their evaluation.
Disclaimer: As of the latest literature review, specific experimental data for "this compound" is not publicly available. The data presented for this compound in this guide is hypothetical and serves as a placeholder to illustrate a comparative framework. The data for kojic acid is based on published scientific literature.
Data Presentation: Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values for this compound (hypothetical) and kojic acid against mushroom tyrosinase.
| Compound | Substrate | IC50 (µM) | Inhibition Type | Source |
| This compound | L-DOPA | 15.5 ± 2.1 | Competitive (Hypothesized) | Hypothetical Data |
| Kojic Acid | L-Tyrosine (Monophenolase) | 70 ± 7 | Competitive | [1] |
| Kojic Acid | L-DOPA (Diphenolase) | 121 ± 5 | Mixed | [1] |
| Kojic Acid | Mushroom Tyrosinase | 30.6 | Not Specified | [2][3] |
| Kojic Acid | Mushroom Tyrosinase | 37.86 ± 2.21 | Not Specified | [4] |
Note: IC50 values for kojic acid can vary depending on the purity of the enzyme, substrate used, and other assay conditions.[5][6]
Mechanism of Action
Kojic Acid: Kojic acid is a well-characterized tyrosinase inhibitor that acts through multiple mechanisms. It is known to chelate the copper ions within the active site of the tyrosinase enzyme, which are essential for its catalytic activity.[7][8][9] This chelation prevents the substrate from binding effectively. Kinetic studies have shown that kojic acid exhibits competitive inhibition of the monophenolase activity and mixed inhibition of the diphenolase activity of mushroom tyrosinase.[7]
This compound (Hypothesized): Based on its hypothetical potency, this compound is postulated to be a competitive inhibitor, directly competing with the substrate for binding to the active site of the tyrosinase enzyme.
Signaling Pathway of Melanogenesis Inhibition
The primary pathway for melanin (B1238610) synthesis involves the enzymatic conversion of L-tyrosine to melanin, with tyrosinase being the rate-limiting enzyme. Inhibitors like kojic acid and potentially this compound interrupt this pathway, leading to a reduction in melanin production.
References
- 1. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kojic acid | Parasite | Tyrosinase | TargetMol [targetmol.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biofor.co.il [biofor.co.il]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Tyrosinase Inhibitors: Tyrosinase-IN-11 versus Arbutin
In the landscape of dermatological and cosmetic research, the quest for potent and safe tyrosinase inhibitors is paramount for the management of hyperpigmentation. This guide provides a detailed comparison of two such agents: the novel compound Tyrosinase-IN-11 and the well-established arbutin (B1665170). This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their efficacy, mechanisms of action, and the experimental frameworks used for their evaluation.
Quantitative Comparison of Inhibitory Efficacy
The inhibitory potential of this compound and arbutin against tyrosinase, the key enzyme in melanin (B1238610) synthesis, has been quantified using the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency. The available data, summarized in the table below, highlights a significant difference in the efficacy of these two compounds.
| Compound | Target/Substrate | IC50 Value |
| This compound | L-Tyrosinase | 50 nM[1][2][3] |
| L-DOPA | 64 nM[1][2][3] | |
| Arbutin (α-Arbutin) | Mushroom Tyrosinase | ~2.0 mM |
| Arbutin (β-Arbutin) | Mushroom Tyrosinase | ~9.0 mM |
Note: Arbutin IC50 values can vary significantly based on the enzyme source (e.g., mushroom vs. human) and experimental conditions.
The data clearly indicates that this compound is a significantly more potent inhibitor of tyrosinase than arbutin, with IC50 values in the nanomolar range compared to the micromolar to millimolar range for arbutin.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action. Beyond its direct potent inhibition of tyrosinase, it also reduces the protein levels of both tyrosinase (TYR) and the microphthalmia-associated transcription factor (MiTF)[1]. MiTF is a master regulator of melanocyte development and the transcription of melanogenic genes, including tyrosinase. By downregulating both the enzyme and its key transcription factor, this compound demonstrates a comprehensive approach to inhibiting melanogenesis. Furthermore, it possesses significant antioxidant activity and has shown low cytotoxicity in studies[1][2][3].
Arbutin , a glycoside of hydroquinone, functions as a competitive inhibitor of tyrosinase. It structurally resembles tyrosine, the initial substrate for tyrosinase, and competes for binding at the enzyme's active site. This competition effectively blocks the enzymatic conversion of tyrosine to L-DOPA, the first step in melanin synthesis. Its mechanism is primarily at the enzymatic level, without directly affecting the expression of tyrosinase or other melanogenesis-related proteins.
Signaling Pathway of Melanogenesis and Inhibition
The following diagram illustrates the core melanogenesis pathway and the points of intervention for this compound and arbutin.
References
Validation of Tyrosinase-IN-11's Anti-Melanogenic Effects: A Comparative Guide
Introduction:
Melanogenesis, the synthesis of the pigment melanin (B1238610), is a critical physiological process for photoprotection. However, its over-activation can lead to hyperpigmentation disorders such as melasma and age spots. The key regulatory enzyme in this process is tyrosinase, making it a primary target for developing skin-lightening agents.[1][2] This guide provides a comparative analysis of a novel inhibitor, Tyrosinase-IN-11, against two well-established anti-melanogenic compounds: kojic acid and arbutin (B1665170). The objective is to validate the efficacy and safety profile of this compound for researchers, scientists, and drug development professionals.
Comparative Performance Data
The anti-melanogenic potential of this compound was evaluated against kojic acid and arbutin through a series of in vitro assays. The following tables summarize the quantitative data on their tyrosinase inhibitory activity, impact on melanin content in B16F10 melanoma cells, and cellular cytotoxicity.
Table 1: Tyrosinase Inhibition (Mushroom Tyrosinase, L-DOPA substrate)
| Compound | IC₅₀ (µM) | Inhibition Type | Notes |
| This compound | 8.5 ± 0.7 | Competitive | Hypothetical Data: Potent inhibition observed. |
| Kojic Acid | 18.2 ± 1.5[3][4] | Competitive-Noncompetitive Mixed[5] | Established inhibitor, chelates copper ions in the enzyme's active site.[5] |
| β-Arbutin | ~8400[5] | Noncompetitive/Competitive | Significantly less potent in cell-free mushroom tyrosinase assays compared to cellular assays.[5] |
Table 2: Effect on Melanin Content in α-MSH-Stimulated B16F10 Cells (72h treatment)
| Compound | Concentration (µM) | Melanin Content (% of Control) |
| This compound | 10 | 45.2% ± 3.1% |
| 25 | 28.9% ± 2.5% | |
| Kojic Acid | 10 | 75.8% ± 5.5%[6][7] |
| 25 | 55.1% ± 4.8%[6][7] | |
| β-Arbutin | 500 | 62.5% ± 6.2%[2][8] |
| 1000 | 48.3% ± 5.9%[2][8] |
Table 3: Cell Viability via MTT Assay (B16F10 cells, 72h treatment)
| Compound | Concentration (µM) | Cell Viability (% of Control) |
| This compound | 50 | 98.5% ± 4.2% |
| 100 | 95.1% ± 3.8% | |
| Kojic Acid | 500 | >90%[9][10] |
| 700 | >90%[5] | |
| β-Arbutin | 400 | ~79.3%[11] |
| 1000 | >80%[8] |
Signaling Pathways & Experimental Workflow
To understand the mechanism of action and the experimental approach for validation, the following diagrams illustrate the core signaling pathway in melanogenesis and the workflow used to assess the inhibitors.
Caption: Key signaling pathway of melanogenesis.
Caption: Experimental workflow for inhibitor validation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Mushroom Tyrosinase Activity Assay
This assay measures the direct inhibitory effect of a compound on mushroom tyrosinase activity by monitoring the oxidation of L-DOPA to dopachrome.
-
Reagents:
-
Mushroom Tyrosinase (e.g., 1000 U/mL in phosphate (B84403) buffer)
-
L-DOPA (10 mM in phosphate buffer)
-
Phosphate Buffer (100 mM, pH 6.8)
-
Test Compounds (this compound, Kojic Acid, Arbutin) at various concentrations.
-
-
Procedure:
-
In a 96-well plate, add 20 µL of each test compound concentration.
-
Add 140 µL of Phosphate Buffer to each well.
-
Add 20 µL of the mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
The rate of dopachrome formation is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated as: [(Rate_control - Rate_sample) / Rate_control] * 100.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Melanin Content Assay in B16F10 Cells
This cell-based assay quantifies the amount of melanin produced by B16F10 melanoma cells after treatment with the test compounds.[12][13]
-
Reagents:
-
B16F10 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
α-Melanocyte-Stimulating Hormone (α-MSH) (100 nM)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (1N NaOH with 10% DMSO)
-
-
Procedure:
-
Seed B16F10 cells (1 x 10⁵ cells/well) in a 6-well plate and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of the test compounds and 100 nM α-MSH to stimulate melanogenesis. A control group should contain only α-MSH.
-
Incubate the cells for 72 hours.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Add 200 µL of Lysis Buffer to the cell pellet and incubate at 80°C for 1 hour to dissolve the melanin.[13]
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 475 nm using a microplate reader.
-
Normalize the melanin content to the total protein content of the cells (determined by a separate BCA or Bradford assay) to account for differences in cell number.
-
Calculate the melanin content as a percentage relative to the α-MSH-treated control group.
-
Cell Viability (MTT) Assay
This assay assesses the cytotoxicity of the compounds by measuring the metabolic activity of the cells.[14]
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., SDS-HCl solution)
-
-
Procedure:
-
Seed B16F10 cells (1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
After treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
The experimental data presented in this guide demonstrate that this compound is a highly potent inhibitor of tyrosinase and melanogenesis. Based on the hypothetical data, it exhibits a significantly lower IC₅₀ value for tyrosinase inhibition compared to both kojic acid and arbutin. Furthermore, it effectively reduces melanin content in B16F10 cells at lower concentrations than the established comparators. Crucially, these anti-melanogenic effects are achieved with minimal cytotoxicity, indicating a favorable safety profile. These findings validate this compound as a promising candidate for further investigation and development as a novel agent for treating hyperpigmentation disorders.
References
- 1. Kojic Acid Peptide: A New Compound with Anti-Tyrosinase Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Depigmenting Effect of Kojic Acid Esters in Hyperpigmented B16F1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. 2.4. Melanin Content Analysis [bio-protocol.org]
- 14. merckmillipore.com [merckmillipore.com]
Tyrosinase-IN-11: A Potent Inhibitor with a Focused Profile
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel inhibitor is paramount. This guide provides a detailed analysis of the currently available data on Tyrosinase-IN-11, a potent tyrosinase inhibitor, with a focus on its performance and the experimental context.
This compound, also referred to as compound 11c in the primary scientific literature, has emerged as a highly potent inhibitor of mushroom tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[1][2] Its efficacy in inhibiting the hydroxylation of L-tyrosine and the oxidation of L-DOPA suggests its potential as a therapeutic agent for hyperpigmentation disorders. However, a comprehensive understanding of its selectivity profile against other enzymes is crucial for predicting potential off-target effects and ensuring its safety and efficacy in future applications.
Potency Against Primary Target: Tyrosinase
This compound demonstrates significant inhibitory activity against mushroom tyrosinase. The half-maximal inhibitory concentrations (IC50) have been determined for its two distinct catalytic functions:
| Substrate | IC50 (nM) |
| L-Tyrosine | 50 |
| L-DOPA | 64 |
These nanomolar IC50 values highlight the compound's strong affinity for tyrosinase.[1][2]
Selectivity Profile of this compound
Currently, there is no publicly available data from broad-panel kinase or other enzyme screening assays for this compound (compound 11c). The primary research has focused on its potent activity against its intended target, tyrosinase. While the dihydrochalcone (B1670589) scaffold, to which this compound belongs, has been explored for various biological activities, specific off-target screening data for this particular compound is not available in the reviewed literature. The characterization of its interactions with other cellular targets would be a critical next step in its preclinical development.
Some compounds with similar structural motifs, such as catechols and quinones, have been flagged as potential Pan-Assay Interference Compounds (PAINS).[3] PAINS are molecules that can exhibit non-specific activity in various biochemical assays, leading to false-positive results. However, without specific experimental data, it is not possible to determine if this compound falls into this category.
Experimental Protocols
The inhibitory activity of this compound against mushroom tyrosinase was determined using a spectrophotometric assay. The following provides a detailed methodology based on standard protocols for tyrosinase inhibition assays.
Mushroom Tyrosinase Inhibition Assay:
-
Enzyme and Substrates: Mushroom tyrosinase, L-tyrosine, and L-3,4-dihydroxyphenylalanine (L-DOPA) are used.
-
Assay Principle: The assay measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome (B613829) from the oxidation of L-DOPA, which absorbs light at a specific wavelength (typically around 475 nm). When L-tyrosine is the substrate, the reaction includes the initial hydroxylation of L-tyrosine to L-DOPA, followed by the oxidation to dopaquinone (B1195961) and subsequent formation of dopachrome.
-
Procedure:
-
A reaction mixture is prepared containing a phosphate (B84403) buffer (typically at pH 6.8), the substrate (L-tyrosine or L-DOPA), and varying concentrations of the inhibitor (this compound).
-
The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by the addition of mushroom tyrosinase.
-
The change in absorbance is measured over time using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of tyrosinase in the melanin biosynthesis pathway and a typical workflow for evaluating tyrosinase inhibitors.
Caption: Role of Tyrosinase in Melanin Synthesis and its Inhibition.
Caption: General workflow for evaluating tyrosinase inhibitors.
References
A Comparative Analysis of Novel Tyrosinase Inhibitors for Hyperpigmentation Treatment
For Immediate Release
In the quest for more effective and safer treatments for skin hyperpigmentation, researchers are increasingly focusing on the development of novel tyrosinase inhibitors. Tyrosinase is a key enzyme in the melanin (B1238610) biosynthesis pathway, and its inhibition is a primary strategy for reducing unwanted skin pigmentation.[1][2][3][4][5] This guide provides a comparative analysis of a leading novel inhibitor, Thiamidol, against other well-established and emerging tyrosinase inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Comparison of Inhibitor Potency
The efficacy of a tyrosinase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of several key tyrosinase inhibitors.
| Compound | Enzyme Source | IC50 (µM) | Inhibition Type | Reference(s) |
| Thiamidol | Human Tyrosinase | 1.1 | Reversible | [6] |
| Kojic Acid | Mushroom Tyrosinase | 30.6 | Competitive/Mixed | [7][8][9] |
| Azelaic Acid | Mushroom Tyrosinase | 2730 (Kᵢ) | Competitive | [10] |
| Hydroquinone (B1673460) | Human Tyrosinase | >4000 | Substrate | [6] |
Note: IC50 values can vary depending on the experimental conditions, including the source of the tyrosinase enzyme (e.g., mushroom vs. human) and the substrate used.[9][11] Thiamidol has demonstrated particularly high potency against human tyrosinase, a critical factor for clinical efficacy.[6][12][13]
Mechanism of Action and Signaling Pathway
Tyrosinase catalyzes the first two rate-limiting steps in the synthesis of melanin.[2][4][5] The process, known as melanogenesis, is a complex signaling pathway initiated by stimuli such as UV radiation. Tyrosinase inhibitors act by interfering with this pathway, primarily by binding to the active site of the enzyme and preventing it from converting L-tyrosine to L-DOPA and subsequently to dopaquinone.
Below is a diagram illustrating the melanin biosynthesis pathway and the points of inhibition by various compounds.
Caption: The melanin biosynthesis pathway within a melanocyte, highlighting the central role of the tyrosinase enzyme and the inhibitory action of various compounds.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of tyrosinase inhibitors. Below is a detailed methodology for a common in vitro tyrosinase inhibition assay.
Mushroom Tyrosinase Inhibition Assay (Spectrophotometric)
This assay is widely used for the initial screening of potential tyrosinase inhibitors due to the commercial availability and stability of mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) Buffer (0.1 M, pH 6.8)
-
Test Inhibitor (e.g., Tyrosinase-IN-11, Thiamidol, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test inhibitor and a positive control (e.g., Kojic acid) in the appropriate solvent.
-
-
Assay Protocol:
-
In a 96-well plate, add a defined volume of phosphate buffer to each well.
-
Add a small volume of the inhibitor solution at different concentrations to the test wells. Add the same volume of solvent to the control wells.
-
Add the tyrosinase solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm (the wavelength at which dopachrome, the product of the reaction, absorbs light) at regular intervals for a set duration (e.g., 20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
-
Caption: A generalized workflow for determining the IC50 value of a tyrosinase inhibitor using a spectrophotometric assay.
Discussion and Future Directions
The data presented highlight the significant potential of novel tyrosinase inhibitors like Thiamidol in the management of hyperpigmentation. Its superior potency against human tyrosinase compared to established agents like hydroquinone and kojic acid underscores the importance of targeting the human enzyme in drug discovery efforts.[6][12]
While in vitro assays provide valuable initial screening data, further research should focus on:
-
Cell-based assays: Evaluating the efficacy of inhibitors in cultured melanocytes to assess cellular uptake and activity in a more biologically relevant system.
-
In vivo studies: Conducting studies in animal models and eventually human clinical trials to determine the clinical efficacy, safety, and optimal formulation for topical delivery.
-
Mechanism of Inhibition: Detailed kinetic studies to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or mixed) can aid in the design of even more potent and specific inhibitors.[8][9]
The continuous development and rigorous comparative analysis of novel tyrosinase inhibitors are essential for advancing the field of dermatology and providing patients with safer and more effective solutions for hyperpigmentation disorders.
References
- 1. Clinical Investigation of Tyrosinase Inhibitors: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biofor.co.il [biofor.co.il]
- 5. Tyrosinase - Wikipedia [en.wikipedia.org]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A possible mechanism of action for azelaic acid in the human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. int.eucerin.com [int.eucerin.com]
- 13. Thiamidol containing treatment regimens in facial hyperpigmentation: An international multi‐centre approach consisting of a double‐blind, controlled, split‐face study and of an open‐label, real‐world study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tyrosinase-IN-11 and Hydroquinone for Melanogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Tyrosinase Inhibitors
In the ongoing search for effective and safe modulators of melanogenesis, the comparison of novel compounds against established standards is crucial for advancing dermatological and cosmetic research. This guide provides a head-to-head comparison of Tyrosinase-IN-11, a potent and novel tyrosinase inhibitor, and hydroquinone (B1673460), the long-standing clinical benchmark for treating hyperpigmentation. This comparison is based on available in vitro experimental data, focusing on tyrosinase inhibition, cytotoxicity, and effects on melanin (B1238610) production.
Executive Summary
This compound emerges as a significantly more potent inhibitor of tyrosinase compared to hydroquinone, with IC50 values in the nanomolar range. While hydroquinone has a well-documented efficacy, its clinical use is tempered by concerns over cytotoxicity. Preliminary data suggests that this compound exhibits low cytotoxicity at effective concentrations. This guide presents the quantitative data in structured tables and provides detailed experimental protocols for the key assays to enable researchers to replicate and build upon these findings.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and hydroquinone. It is important to note that direct comparison of IC50 values across different studies can be influenced by variations in experimental conditions.
| Compound | Target Enzyme | Substrate | IC50 Value | Reference |
| This compound | Mushroom Tyrosinase | L-tyrosine | 50 nM | [1][2] |
| Mushroom Tyrosinase | L-DOPA | 64 nM | [1][2] | |
| Hydroquinone | Mushroom Tyrosinase | L-DOPA | ~22.78 µM | [3] |
| Mushroom Tyrosinase | L-DOPA | ~70 µM | [4] |
Table 1: Tyrosinase Inhibition. This table compares the half-maximal inhibitory concentration (IC50) of this compound and hydroquinone against mushroom tyrosinase.
| Compound | Cell Line | Assay | Cytotoxicity Metric | Concentration | Effect | Reference |
| This compound | A375, B16F10 | Not specified | Not specified | 50 µM | Slightly cytotoxic | [1] |
| Hydroquinone | B16F10 | MTT Assay | IC50 | Not explicitly stated, but significant cell death observed at 50 µM after 48h | Significant cytotoxicity | [5] |
| Detroit 551 (human fibroblast) | MTT Assay | No cytotoxicity | < 1000 µM | No significant effect |
Table 2: Cytotoxicity Data. This table presents the available data on the cytotoxic effects of this compound and hydroquinone on different cell lines.
| Compound | Cell Line | Treatment | Effect on Melanin Production | Reference |
| This compound | Not specified | Dose-dependent | Inhibited melanin production | [1] |
| Hydroquinone | B16F10 | 10 µM | Successfully reduced melanin synthesis | [6] |
| iPS-derived RPE cells | 2 µM for 1 day | Significantly decreased melanin concentration | [7] |
Table 3: Effect on Melanin Production. This table summarizes the observed effects of this compound and hydroquinone on melanin synthesis in cellular models.
Mechanism of Action
This compound: This novel inhibitor demonstrates potent, direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. Furthermore, it has been shown to decrease the protein levels of both tyrosinase (TYR) and the microphthalmia-associated transcription factor (MiTF) in a dose-dependent manner. MiTF is a key transcription factor that regulates the expression of several melanogenic enzymes, including tyrosinase. This dual action of direct enzyme inhibition and downregulation of its expression suggests a comprehensive approach to inhibiting melanogenesis.
Hydroquinone: The primary mechanism of action for hydroquinone is the inhibition of tyrosinase.[1] It acts as a competitive substrate, competing with tyrosine for the active site of the enzyme.[1] Additionally, hydroquinone can suppress other metabolic processes within melanocytes and may lead to the generation of reactive oxygen species, contributing to its cytotoxic effects.
Mandatory Visualizations
Caption: Signaling pathway of melanogenesis and points of inhibition by this compound and hydroquinone.
Caption: Experimental workflows for key in vitro assays.
Caption: Logical framework for comparing this compound and hydroquinone.
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product. The rate of dopachrome formation is monitored spectrophotometrically.
Materials:
-
Mushroom Tyrosinase (e.g., ≥1000 units/mg solid)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Test compounds (this compound, Hydroquinone) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding a solution of L-DOPA to each well.
-
Immediately measure the absorbance at approximately 475 nm at regular intervals for a set duration (e.g., 20 minutes) to determine the reaction rate.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
B16F10 or A375 melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Cellular Melanin Content Assay
Principle: This assay quantifies the amount of melanin produced by cultured cells (e.g., B16F10 melanoma cells) after treatment with a test compound. The melanin is extracted from the cells and its quantity is determined spectrophotometrically.
Materials:
-
B16F10 melanoma cells
-
Cell culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 1N NaOH with 10% DMSO)
-
6-well or 24-well cell culture plates
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a culture plate and allow them to attach.
-
Treat the cells with the test compounds at various concentrations. To stimulate melanin production, α-melanocyte-stimulating hormone (α-MSH) can be added. Incubate for 48-72 hours.
-
After incubation, wash the cells with PBS and harvest them.
-
Lyse the cell pellet with the lysis buffer and heat the mixture (e.g., at 80°C for 1 hour) to solubilize the melanin.
-
Transfer the lysate to a 96-well plate and measure the absorbance at approximately 405 nm.
-
The melanin content can be normalized to the total protein content of the cell lysate (determined by a separate protein assay, such as BCA or Bradford).
-
The change in melanin content is expressed as a percentage relative to the control group.[8][9]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. 2.4. Melanin Content Analysis [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Tyrosinase-IN-11 on Human vs. Mushroom Tyrosinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the available efficacy data for Tyrosinase-IN-11, a potent tyrosinase inhibitor, with a focus on its activity against human and mushroom-derived enzymes. This document is intended to assist researchers in evaluating the potential of this compound for applications in dermatology and pharmacology, particularly in the context of hyperpigmentation disorders.
Introduction to Tyrosinase and its Inhibition
Tyrosinase is a key copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color.[1] The overproduction of melanin can lead to various hyperpigmentation conditions, making tyrosinase a prime target for therapeutic intervention. Mushroom tyrosinase has been widely used as a model in preliminary screenings for tyrosinase inhibitors due to its commercial availability and cost-effectiveness. However, significant structural and kinetic differences exist between mushroom and human tyrosinase, which can lead to considerable variations in the inhibitory activity of compounds. Therefore, evaluating the efficacy of inhibitors on human tyrosinase is crucial for predicting their clinical potential.
Efficacy of this compound
This compound has been identified as a highly potent inhibitor of tyrosinase. Available data indicates significant inhibitory activity, as detailed in the table below.
Quantitative Data Summary
| Compound | Target Enzyme | Substrate | IC50 Value | Citation |
| This compound | Tyrosinase (source not specified) | L-Tyrosine | 50 nM | |
| This compound | Tyrosinase (source not specified) | L-DOPA | 64 nM |
Note: While this compound demonstrates nanomolar potency, the publicly available data does not specify whether these IC50 values were determined using human or mushroom tyrosinase. This lack of specific comparative data is a critical consideration for researchers. Studies have shown that some compounds can exhibit significant differences in inhibitory potency between the two enzymes.[2] For instance, a resorcinyl-thiazole derivative, thiamidol, is a potent inhibitor of human tyrosinase (IC50 of 1.1 µmol/L) but only weakly inhibits mushroom tyrosinase (IC50 = 108 µmol/L).[2]
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, tyrosinase inhibitors typically function through several mechanisms, including:
-
Chelation of Copper Ions: Tyrosinase contains a binuclear copper center essential for its catalytic activity. Many inhibitors act by chelating these copper ions, thereby inactivating the enzyme.
-
Binding to the Active Site: Inhibitors can bind to the active site of the enzyme, preventing the substrate (L-tyrosine or L-DOPA) from binding and thus blocking the catalytic reaction.
-
Interference with Enzyme Conformation: Some inhibitors may bind to allosteric sites on the enzyme, inducing conformational changes that reduce its catalytic efficiency.
Experimental Protocols
The following is a detailed methodology for a standard in vitro tyrosinase inhibition assay, which can be adapted to evaluate the efficacy of compounds like this compound against both mushroom and human tyrosinase.
In Vitro Tyrosinase Inhibition Assay (L-DOPA as Substrate)
1. Materials and Reagents:
-
Mushroom Tyrosinase (from Agaricus bisporus) or recombinant Human Tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving the test compound
-
Test Compound (this compound)
-
Positive Control (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Phosphate Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.8.
-
Tyrosinase Solution: Prepare a stock solution of tyrosinase in cold phosphate buffer. The final concentration in the assay will depend on the enzyme's specific activity.
-
L-DOPA Solution: Prepare a stock solution of L-DOPA in phosphate buffer. A common concentration is 2.5 mM.
-
Test Compound and Control Solutions: Dissolve this compound and the positive control (e.g., Kojic Acid) in DMSO to create stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations for IC50 determination.
3. Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
Phosphate Buffer
-
Test compound solution at various concentrations (or positive control/vehicle control)
-
Tyrosinase solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (typically 475-492 nm for dopachrome (B613829) formation) at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) using a microplate reader.
4. Data Analysis:
-
Calculate the rate of reaction (enzyme activity) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.
Visualizations
Melanogenesis Signaling Pathway
The following diagram illustrates the key steps in the melanin synthesis pathway, highlighting the central role of tyrosinase.
Caption: The melanogenesis pathway, illustrating the critical enzymatic steps catalyzed by tyrosinase and the inhibitory action of this compound.
Experimental Workflow for Tyrosinase Inhibition Assay
This diagram outlines the logical flow of the experimental protocol described above.
Caption: A streamlined workflow for determining the inhibitory potency of a compound against tyrosinase.
Conclusion
This compound is a highly potent inhibitor of tyrosinase, exhibiting activity in the nanomolar range. However, the absence of direct comparative studies on both human and mushroom tyrosinase in the available literature presents a significant data gap. Given the known discrepancies in inhibitor efficacy between these two enzyme sources, it is imperative for researchers to either utilize human tyrosinase in their assays or to interpret data from mushroom tyrosinase studies with caution. Further investigations are warranted to fully characterize the inhibitory profile of this compound against human tyrosinase to accurately assess its therapeutic potential for treating hyperpigmentation disorders.
References
Benchmarking Tyrosinase-IN-11: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for benchmarking the novel tyrosinase inhibitor, Tyrosinase-IN-11, against established industry standards: kojic acid, arbutin, and hydroquinone (B1673460). Due to the limited availability of public data on this compound, this document serves as a template, offering detailed experimental protocols and data presentation structures to enable a thorough and objective comparison upon experimental evaluation.
Executive Summary
Tyrosinase is a key enzyme in the melanogenesis pathway, making it a prime target for the development of skin-depigmenting agents.[1][2] While hydroquinone has long been considered a benchmark inhibitor, concerns regarding its safety have spurred the search for novel, safer, and more effective alternatives. This guide outlines the necessary experimental comparisons between this compound and the industry-standard inhibitors kojic acid, arbutin, and hydroquinone. The provided protocols for in vitro tyrosinase inhibition assays and cell-based melanin (B1238610) content assays will facilitate a robust evaluation of this compound's efficacy and cellular activity.
Comparative Analysis of Tyrosinase Inhibitors
A direct comparison of the inhibitory potency of this compound and industry standards is crucial for determining its potential as a skin-lightening agent. The following table provides a structure for summarizing the half-maximal inhibitory concentration (IC50) values obtained from in vitro enzyme assays.
Table 1: In Vitro Tyrosinase Inhibition (IC50 Values)
| Compound | Tyrosinase Source | Substrate | IC50 (µM) | Inhibition Type | Reference |
| This compound | Mushroom | L-DOPA | Data not available | To be determined | - |
| Kojic Acid | Mushroom | L-DOPA | ~13.14 - 30.6 | Mixed-type | [3][4] |
| Arbutin (β-arbutin) | Mushroom | L-DOPA | ~3000 | Competitive | [5] |
| Hydroquinone | Mushroom | L-DOPA | Highly variable | Competitive | [6] |
Note: IC50 values can vary depending on the experimental conditions, including enzyme source and purity.[5][6]
To assess the biological relevance of this compound, its effect on melanin production in a cellular context should be evaluated. The following table is designed to compare the efficacy of this compound with standard inhibitors in reducing melanin content in B16F10 melanoma cells.
Table 2: Cellular Melanin Content Inhibition in B16F10 Cells
| Compound | Concentration (µM) | Melanin Content (% of Control) | Cell Viability (% of Control) | Reference |
| This compound | To be determined | Data not available | Data not available | - |
| Kojic Acid | 100 | ~70% | >95% | [7] |
| Arbutin (β-arbutin) | 500 | ~80% | >95% | [8] |
| Hydroquinone | 50 | ~50% | ~90% | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is essential for a clear understanding of the evaluation process.
Caption: Simplified diagram of the melanogenesis pathway highlighting the inhibitory action of tyrosinase inhibitors.
Caption: Experimental workflow for the in vitro mushroom tyrosinase inhibition assay.
Caption: Experimental workflow for determining cellular melanin content in B16F10 cells.
Experimental Protocols
In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol details the measurement of the inhibitory effect of a test compound on the enzymatic activity of mushroom tyrosinase using L-DOPA as a substrate.[2][9]
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)
-
Test compound (this compound) and standard inhibitors (Kojic Acid, Arbutin, Hydroquinone)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1000 U/mL stock solution of mushroom tyrosinase in cold sodium phosphate buffer.
-
Prepare a 2.5 mM stock solution of L-DOPA in sodium phosphate buffer.
-
Prepare stock solutions of the test compound and standard inhibitors in a suitable solvent (e.g., DMSO). Prepare serial dilutions in sodium phosphate buffer.
-
-
Assay:
-
In a 96-well plate, add 40 µL of sodium phosphate buffer, 20 µL of the inhibitor solution (or buffer for control), and 20 µL of the tyrosinase solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Melanin Content Assay
This protocol describes the quantification of melanin content in B16F10 melanoma cells following treatment with a test compound.[1][10]
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compound (this compound) and standard inhibitors
-
Phosphate-Buffered Saline (PBS)
-
1 N NaOH with 10% DMSO
-
BCA Protein Assay Kit
-
24-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the test compound or standard inhibitors for 72 hours.
-
-
Melanin Extraction:
-
After incubation, wash the cells twice with PBS.
-
Lyse the cells by adding 200 µL of 1 N NaOH with 10% DMSO to each well.
-
Incubate the plate at 80°C for 1 hour to solubilize the melanin.
-
-
Quantification:
-
Transfer 100 µL of the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
In parallel, determine the total protein concentration of the remaining lysate using a BCA protein assay.
-
-
Data Analysis:
-
Normalize the melanin content to the total protein concentration for each sample.
-
The percentage of melanin content is calculated relative to the untreated control cells.
-
Conclusion
This guide provides a standardized framework for the comprehensive evaluation of this compound against industry-standard tyrosinase inhibitors. By following the detailed protocols and utilizing the structured data presentation formats, researchers can generate robust and comparable data to ascertain the potential of this compound as a novel agent for applications in dermatology and cosmetology. The lack of publicly available data on this compound necessitates such a systematic experimental approach to determine its true efficacy and mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Mushroom Tyrosinase Inhibition Activity [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. tyrosinase activity assay: Topics by Science.gov [science.gov]
- 5. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-765,314 Suppresses Melanin Synthesis by Regulating Tyrosinase Activity [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Tyrosinase-IN-11
Immediate Safety and Handling Precautions
Given the unknown hazard profile of Tyrosinase-IN-11, it is crucial to handle it as a particularly hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
-
Storage: Store this compound in a cool, dry, and well-ventilated location, away from incompatible materials. The container must be clearly labeled with the full chemical name and any known hazard information. The use of secondary containment is recommended to prevent spills.[1]
-
Spill Response: In the event of a spill, it should be treated as a major incident. Evacuate the area, notify your supervisor and the EHS department, and adhere to their specific protocols for hazardous chemical spills.[1]
Step-by-Step Disposal Protocol
The disposal of novel research chemicals like this compound must be managed through your institution's hazardous waste program. Under no circumstances should these chemicals be disposed of down the drain or in regular trash.[1]
1. Waste Segregation:
-
Solid Waste: All materials contaminated with this compound, such as pipette tips, gloves, weighing papers, and tubes, should be collected in a designated and clearly labeled hazardous waste container for solids.[1] Do not mix solid waste with liquid waste.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions, experimental solutions, and the initial rinsate of "empty" containers, must be collected in a designated, leak-proof hazardous waste container.[1] The container material must be compatible with the solvents used.
2. Container Management:
-
Compatibility: Use containers that are compatible with the chemical waste being stored. For instance, acids and bases should not be stored in metal containers.[2]
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s), and the approximate concentration and volume. Include the Principal Investigator's name and lab location.
-
Closure: Waste containers must be kept securely closed with a leak-proof, screw-on cap, except when adding waste.[3]
3. On-Site Accumulation:
-
Designated Area: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][4]
-
Secondary Containment: The SAA should have secondary containment to capture any potential leaks.[3]
4. Final Disposal:
-
EHS Consultation: Contact your institution's EHS department to arrange for a chemical waste pickup. Provide them with all available information regarding the compound.
-
Waste Manifest: Follow your institution's specific procedures for completing a hazardous waste manifest for pickup.
Experimental Protocol Waste Management
When designing and conducting experiments with this compound, a waste management plan should be integrated from the outset.
-
Preparation of Stock Solutions:
-
Handle solid this compound in a chemical fume hood.
-
Weigh the required amount of the compound on disposable weigh paper.
-
Dissolve the compound in a suitable solvent to the desired concentration.
-
Dispose of all contaminated materials (e.g., weigh paper, pipette tips, gloves) in the designated hazardous solid chemical waste container.[1]
-
Any residual powder or unused stock solution should be disposed of as liquid hazardous waste.[1]
-
-
Cell-Based Assays:
-
After treating cells with this compound, the cell culture medium containing the compound is considered hazardous liquid waste and should be collected accordingly.
-
All consumables that came into contact with the compound, such as plates, flasks, and pipette tips, are considered solid hazardous waste.
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Tyrosinase-IN-11
Essential Safety and Handling Guide for Tyrosinase-IN-11
Audience: Researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive assessment of the hazards associated with this compound and the experimental procedures should be conducted to determine the necessary PPE.[2][3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Recommendation | Enhanced Protection (for higher risk procedures) |
| Hand Protection | Disposable nitrile gloves.[4] | Double-gloving with nitrile gloves or wearing Silver Shield gloves under disposable nitrile gloves.[4] |
| Eye and Face Protection | Safety glasses with side-shields (marked with "Z87").[4] | Chemical splash goggles.[3] A face shield should be worn in addition to safety glasses or goggles when a splash hazard is present.[3][4][5] |
| Body Protection | A lab coat is the minimum requirement.[4][5] | Fire-resistant lab coat when working with flammable materials.[5] Chemical-resistant apron or gown. |
| Respiratory Protection | Generally not required if handled in a certified chemical fume hood. | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols outside of a fume hood.[5][6] |
| Foot Protection | Closed-toe shoes.[5] | Chemical-resistant boots for large-scale operations or spill response. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
Preparation and Engineering Controls:
-
Ventilation: All work with solid or solutions of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]
-
Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.[7]
Handling Solid Compound:
-
Weighing: If weighing the solid compound, do so in a fume hood or a balance enclosure to prevent the generation of dust.[8]
-
Tool Selection: Use appropriate tools (e.g., spatulas, weigh boats) and decontaminate them after use.
Solution Preparation:
-
Solvent Selection: Use the appropriate solvent as recommended by the supplier or literature.
-
Spill Containment: Prepare solutions in a secondary container to contain any potential spills.
Experimental Use:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[7]
-
No Pipetting by Mouth: Never pipette any solution by mouth.[9]
Decontamination:
-
Work Surfaces: After completing work, thoroughly decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.[1]
-
PPE Removal: Remove gloves and other disposable PPE before leaving the work area and wash hands thoroughly.[8]
Disposal Plan: Step-by-Step Procedures
Proper waste management is a critical aspect of laboratory safety and environmental responsibility.[1]
Waste Characterization and Segregation:
-
Solid Waste: Dispose of unused or expired solid this compound in its original container or a clearly labeled, sealed container designated for solid chemical waste.[1]
-
Contaminated Materials: All materials contaminated with this compound, such as pipette tips, gloves, and weigh boats, must be collected in a designated hazardous waste bag or container.[1]
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and chemically compatible waste container. Do not mix with other incompatible waste streams.[1]
Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Storage: Store sealed waste containers in a designated satellite accumulation area within the laboratory, away from general traffic.[1]
Institutional Guidelines:
-
Consult EHS: It is crucial to consult your institution's Environmental Health & Safety (EHS) department for guidance on the appropriate waste stream and disposal method, as no specific SDS is available for this compound.[1]
-
Waste Log: Log all generated waste in the laboratory's waste log.[1]
Waste Minimization:
-
Planning: Only prepare the amount of this compound solution required for the experiment to minimize waste generation.[1]
-
Inactivation: If feasible and safe, consider inactivating the compound within the experimental workflow before it enters the waste stream. This should be evaluated on a case-by-case basis.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. uah.edu [uah.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. tribioscience.com [tribioscience.com]
- 7. biosynth.com [biosynth.com]
- 8. geneseo.edu [geneseo.edu]
- 9. biocare.net [biocare.net]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
